molecular formula C8H15NO6 B12399289 N-acetyl-D-talosamine-13C

N-acetyl-D-talosamine-13C

Cat. No.: B12399289
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-IUHGHJNCSA-N
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Description

N-acetyl-D-talosamine-13C is a useful research compound. Its molecular formula is C8H15NO6 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i2+1

InChI Key

MBLBDJOUHNCFQT-IUHGHJNCSA-N

Isomeric SMILES

CC(=O)N[C@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Unknown: A Technical Guide to Elucidating the Metabolic Fate of N-acetyl-D-talosamine-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-talosamine (TalNAc) is an amino sugar of significant interest in glycobiology and therapeutic development. As an epimer of both N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc), it stands at a metabolic crossroads with the potential to influence critical cellular pathways, most notably the biosynthesis of sialic acids. Despite its structural relationship to these well-studied metabolites, the precise metabolic fate of N-acetyl-D-talosamine remains uncharacterized. The use of isotopically labeled analogs, such as N-acetyl-D-talosamine-13C (¹³C-TalNAc), provides a powerful tool to trace its journey through cellular metabolism. This technical guide outlines a hypothetical metabolic pathway for TalNAc and provides a comprehensive suite of experimental protocols for researchers to investigate and quantify its metabolic conversion, thereby bridging a critical knowledge gap in glycobiology.

Introduction: The Metabolic Potential of N-acetyl-D-talosamine

N-acetyl-D-talosamine is a C4 epimer of N-acetyl-D-glucosamine and a C2 epimer of N-acetyl-D-galactosamine. Its structural similarity to key intermediates in the hexosamine and sialic acid biosynthesis pathways suggests that it could be metabolized by cells. Understanding how TalNAc is processed is crucial for evaluating its potential as a therapeutic agent or a modulator of cellular glycosylation. This guide proposes a plausible metabolic route for TalNAc, leveraging the known enzymatic machinery for related amino sugars, and details the methodologies to trace the fate of a ¹³C-labeled version of this molecule.

A Hypothetical Metabolic Pathway for N-acetyl-D-talosamine

In the absence of direct experimental evidence, we propose a hypothetical metabolic pathway for N-acetyl-D-talosamine centered on its potential conversion into intermediates of the sialic acid biosynthesis pathway. This proposed pathway involves two primary enzymatic steps: phosphorylation and epimerization.

The central hypothesis is that N-acetyl-D-talosamine can enter cellular metabolism via one of two primary routes:

  • Route A: Direct Phosphorylation followed by Epimerization. TalNAc is first phosphorylated by a kinase, such as N-acetyl-D-glucosamine kinase, which is known to have some substrate promiscuity. The resulting N-acetyl-D-talosamine-6-phosphate is then a substrate for an epimerase that could convert it to N-acetyl-D-mannosamine-6-phosphate or N-acetyl-D-glucosamine-6-phosphate.

  • Route B: Epimerization followed by Phosphorylation. Alternatively, TalNAc could first be acted upon by an epimerase, such as N-acylglucosamine 2-epimerase, to yield N-acetyl-D-mannosamine or N-acetyl-D-glucosamine, which are then phosphorylated to enter the established metabolic cascade.

Once converted to N-acetyl-D-mannosamine-6-phosphate, the ¹³C label would be incorporated into sialic acid and subsequently into sialylated glycoproteins and glycolipids.

Hypothetical Metabolic Pathway of N-acetyl-D-talosamine cluster_route_a Route A cluster_route_b Route B cluster_sialic_acid_pathway Sialic Acid Biosynthesis TalNAc N-acetyl-D-talosamine-¹³C TalNAc_P N-acetyl-D-talosamine-6-P-¹³C TalNAc->TalNAc_P N-acetylglucosamine kinase (hypothesized) ManNAc N-acetyl-D-mannosamine-¹³C TalNAc->ManNAc N-acylglucosamine 2-epimerase (hypothesized) ManNAc_P N-acetyl-D-mannosamine-6-P-¹³C TalNAc_P->ManNAc_P Epimerase (hypothesized) Neu5Ac_P N-acetylneuraminic acid-9-P-¹³C ManNAc_P->Neu5Ac_P Neu5Ac-9-P synthase ManNAc_P_alt N-acetyl-D-mannosamine-6-P-¹³C ManNAc->ManNAc_P_alt N-acetylmannosamine kinase ManNAc_P_alt->Neu5Ac_P Neu5Ac Sialic Acid (Neu5Ac)-¹³C Neu5Ac_P->Neu5Ac Neu5Ac-9-P phosphatase CMP_Neu5Ac CMP-Sialic Acid-¹³C Neu5Ac->CMP_Neu5Ac CMP-Neu5Ac synthetase Sialoglycoconjugates Sialoglycoconjugates-¹³C CMP_Neu5Ac->Sialoglycoconjugates Sialyltransferases

Hypothetical metabolic pathways for N-acetyl-D-talosamine-¹³C.

Experimental Protocols

To investigate the metabolic fate of this compound, a series of experiments employing stable isotope tracing in cell culture, followed by mass spectrometry and NMR spectroscopy, are required.

Cell Culture and ¹³C-Labeling

Objective: To label cultured cells with this compound for metabolic analysis.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (custom synthesis may be required)

  • 6-well or 10-cm cell culture plates

Procedure:

  • Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Acclimatization: Allow cells to attach and grow for at least 24 hours in complete medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (glucose-free if investigating hexosamine metabolism directly, otherwise standard medium) with a defined concentration of this compound. A starting concentration range of 1-10 mM is recommended, but should be optimized.

  • Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C-TalNAc labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.

Experimental_Workflow_Cell_Culture start Seed Cells acclimatize Acclimatize (24h) start->acclimatize label_cells Wash and Add Labeling Medium acclimatize->label_cells prepare_medium Prepare ¹³C-TalNAc Labeling Medium prepare_medium->label_cells incubate Incubate (Time Course) label_cells->incubate harvest Harvest Cells and Media incubate->harvest

Workflow for cell culture and ¹³C-labeling.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Labeled cells from Protocol 3.1

  • Ice-cold PBS

  • Pre-chilled 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Place the cell culture plates on dry ice to rapidly halt metabolic processes.

  • Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Incubate on dry ice for 15 minutes.

  • Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store at -80°C until analysis.

Mass Spectrometry Analysis of ¹³C-Labeled Metabolites

Objective: To identify and quantify ¹³C-labeled metabolites derived from this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure (General Outline):

  • Derivatization (for GC-MS): Resuspend the dried extracts in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make the metabolites volatile.

  • Sample Injection: Inject the derivatized sample (GC-MS) or the reconstituted extract in an appropriate solvent (LC-MS) into the instrument.

  • Separation: Separate the metabolites based on their physicochemical properties using the appropriate chromatography column.

  • Mass Analysis: As metabolites elute from the column, they are ionized and their mass-to-charge ratio (m/z) is measured. The incorporation of ¹³C will result in a predictable mass shift in the detected ions.

  • Data Analysis: Analyze the mass spectra to identify metabolites that show an increase in mass corresponding to the incorporation of ¹³C atoms. Quantify the isotopic enrichment by comparing the peak areas of the labeled (M+n) and unlabeled (M) isotopologues.

NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Objective: To structurally identify and quantify ¹³C-labeled metabolites.

Instrumentation:

  • High-resolution NMR spectrometer equipped with a ¹³C-sensitive probe.

Procedure (General Outline):

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the metabolite pool.

    • Acquire a 1D ¹³C NMR spectrum to directly detect ¹³C-labeled metabolites.

    • For detailed structural information and unambiguous identification, acquire 2D heteronuclear correlation spectra, such as ¹H-¹³C HSQC.

  • Data Analysis: Process the NMR spectra to identify signals from ¹³C-labeled metabolites. The chemical shifts and coupling patterns will provide structural information. Quantify the concentration of labeled metabolites by integrating the corresponding NMR signals relative to the internal standard.

Hypothetical Quantitative Data Presentation

The following tables present hypothetical data that could be obtained from the proposed experiments, illustrating the successful tracing of this compound through the proposed metabolic pathway.

Table 1: Hypothetical Isotopic Enrichment in Key Metabolites Over Time (LC-MS Analysis)

MetaboliteTime (hours)% ¹³C Enrichment (M+n)
N-acetyl-D-talosamine-¹³C 199%
499%
1299%
2499%
N-acetyl-D-mannosamine-¹³C 15%
420%
1245%
2460%
N-acetylneuraminic acid (Sialic Acid)-¹³C 1<1%
48%
1225%
2440%

Table 2: Hypothetical Relative Concentrations of Key Metabolites (NMR Analysis)

MetaboliteTime (hours)Relative Concentration (normalized to internal standard)
N-acetyl-D-talosamine-¹³C 01.00
240.35
N-acetyl-D-mannosamine-¹³C 00.00
240.40
Sialic Acid-¹³C 00.00
240.25

Conclusion

While the metabolic fate of N-acetyl-D-talosamine is currently undefined, its structural similarity to key players in cellular glycosylation pathways provides a strong foundation for a hypothetically proposed metabolic route. This technical guide offers a scientifically plausible framework and detailed experimental protocols for researchers to systematically investigate the metabolism of this compound. The successful elucidation of this pathway will not only enhance our fundamental understanding of amino sugar metabolism but also inform the rational design and development of novel therapeutics based on this intriguing molecule. The methodologies outlined herein provide a clear roadmap for researchers to embark on this important scientific endeavor.

An In-depth Technical Guide to N-acetyl-D-talosamine: From Discovery to Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-talosamine, an amino sugar of significant interest, holds a unique position in the landscape of glycobiology and microbiology. While not as commonly encountered as its isomers, its uronic acid derivative, N-acetyl-L-talosaminuronic acid, is a cornerstone of the cell wall of a unique domain of life—the Archaea. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-acetyl-D-talosamine, with a particular focus on its role in the structure of pseudomurein and its potential implications for drug development. This document details the historical context of its discovery, provides insights into its chemical and enzymatic synthesis, and explores its biological functions, offering a valuable resource for researchers in the fields of carbohydrate chemistry, microbiology, and therapeutic development.

Discovery and Historical Context

The story of N-acetyl-D-talosamine is intrinsically linked to the exploration of the archaeal cell wall. In the late 1970s and early 1980s, the pioneering work of Otto Kandler and Helmut König revolutionized our understanding of microbial diversity by characterizing the unique cell wall polymer of methanogenic archaea. This structure, which they termed "pseudomurein," bore a superficial resemblance to the peptidoglycan (murein) of bacteria but possessed a distinct chemical composition.

A key discovery in their analysis of pseudomurein from Methanobacterium thermoautotrophicum was the identification of a novel monosaccharide component: N-acetyl-L-talosaminuronic acid. This discovery was a landmark in microbiology, highlighting a fundamental difference between the cell envelopes of Bacteria and Archaea. While the initial focus was on the uronic acid derivative, this discovery laid the groundwork for the later synthesis and study of the parent amino sugar, N-acetyl-D-talosamine.

Physicochemical Properties

N-acetyl-D-talosamine is a white crystalline powder with the following properties[1]:

PropertyValue
Molecular Formula C₈H₁₅NO₆
Molecular Weight 221.21 g/mol [2]
Melting Point ~128-132 °C[1]
Solubility Soluble in water, methanol, and ethanol[1]
Optical Activity [α]/D -10.0±4.0°, 24 hr, c = 0.1 in H₂O

Synthesis of N-acetyl-D-talosamine

The synthesis of N-acetyl-D-talosamine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Detailed, specific protocols for the chemical synthesis of N-acetyl-D-talosamine are not extensively documented in readily available literature. However, general approaches to the synthesis of amino sugars can be applied. One common strategy involves the epimerization of a more readily available amino sugar, such as N-acetyl-D-galactosamine, at the C-2 position. This can often be achieved under basic conditions, although such reactions can lead to a mixture of epimers requiring careful chromatographic separation.

Another potential route starts from the parent sugar, D-talose. This would involve the introduction of an amino group at the C-2 position, followed by acetylation. The introduction of the amino group can be a multi-step process involving the formation of an oxime or a similar intermediate, followed by reduction.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and potentially higher-yielding route to N-acetyl-D-talosamine. The primary method described involves the enzymatic reaction of N-acetyl-D-glucosamine and D-arabinose[1]. While the specific enzymes and detailed reaction conditions are not widely published, this approach leverages the stereo- and regioselectivity of enzymes to construct the desired molecule.

Enzymatic_Synthesis Enzymatic Synthesis of N-acetyl-D-talosamine NAG N-acetyl-D-glucosamine NAT N-acetyl-D-talosamine NAG->NAT Ara D-arabinose Ara->NAT

Caption: Enzymatic synthesis of N-acetyl-D-talosamine from its precursors.

Biological Significance: A Key Component of the Archaeal Cell Wall

The primary biological significance of N-acetyl-D-talosamine lies in its uronic acid derivative, N-acetyl-L-talosaminuronic acid, which is an essential building block of pseudomurein. Pseudomurein is the rigid, shape-determining component of the cell wall in methanogenic archaea, analogous to peptidoglycan in bacteria.

The backbone of pseudomurein is composed of alternating β-(1,3)-linked N-acetyl-D-glucosamine and N-acetyl-L-talosaminuronic acid residues. This differs from the β-(1,4)-linkages found in bacterial peptidoglycan. Short peptides are attached to the carboxyl group of N-acetyl-L-talosaminuronic acid, which then cross-link adjacent glycan strands, providing structural integrity to the cell wall.

Pseudomurein_Structure Simplified Structure of Pseudomurein cluster_glycan Glycan Backbone cluster_peptide Peptide Cross-link GlcNAc1 N-acetyl-D- glucosamine TalNAcA1 N-acetyl-L- talosaminuronic acid GlcNAc1->TalNAcA1 β-(1,3) GlcNAc2 N-acetyl-D- glucosamine TalNAcA1->GlcNAc2 β-(1,3) Peptide1 Peptide TalNAcA1->Peptide1 TalNAcA2 N-acetyl-L- talosaminuronic acid GlcNAc2->TalNAcA2 β-(1,3) Peptide2 Peptide TalNAcA2->Peptide2 Peptide1->Peptide2 Cross-link

Caption: Schematic of the pseudomurein structure in archaeal cell walls.

The unique structure of pseudomurein, particularly the presence of N-acetyl-L-talosaminuronic acid and the β-(1,3)-glycosidic bonds, renders archaea resistant to lysozyme, an enzyme that degrades bacterial peptidoglycan and is a key component of the innate immune system of many animals.

Significance in Drug Development

The distinct composition of the archaeal cell wall, particularly the pseudomurein and its unique component N-acetyl-L-talosaminuronic acid, presents a promising target for the development of novel antimicrobial agents. Since pseudomurein is absent in eukaryotes and bacteria, inhibitors of its biosynthesis would be expected to be highly specific to archaea.

This is particularly relevant in the context of the human gut microbiome, where methanogenic archaea are present and have been implicated in various conditions, including obesity and inflammatory bowel disease. The development of drugs that specifically target the biosynthesis of N-acetyl-L-talosaminuronic acid or its incorporation into the pseudomurein backbone could provide a means to modulate the archaeal population in the gut without affecting the beneficial bacterial flora.

Drug_Development_Logic Logic for Targeting Pseudomurein Biosynthesis cluster_archaea Archaea cluster_host Host (Eukaryote) Pseudomurein Pseudomurein Cell Wall Archaea_Viability Archaeal Viability Pseudomurein->Archaea_Viability Maintains NAT_Biosynthesis N-acetyl-L-talosaminuronic acid Biosynthesis NAT_Biosynthesis->Pseudomurein Is essential for No_Pseudomurein No Pseudomurein Inhibitor Specific Inhibitor Inhibitor->NAT_Biosynthesis Targets Inhibitor->Archaea_Viability Disrupts

Caption: Rationale for targeting pseudomurein biosynthesis in drug development.

While N-acetyl-D-talosamine itself is not the direct target, its role as a precursor to a critical and unique component of the archaeal cell wall makes the study of its synthesis and incorporation pathways a vital area of research for the development of novel therapeutics.

Future Perspectives

The study of N-acetyl-D-talosamine and its derivatives is still a developing field. Future research will likely focus on several key areas:

  • Elucidation of Biosynthetic Pathways: A complete understanding of the enzymatic machinery responsible for the synthesis of N-acetyl-L-talosaminuronic acid in archaea is crucial for the rational design of inhibitors.

  • Development of Synthetic Methodologies: Efficient and scalable synthetic routes to N-acetyl-D-talosamine and its derivatives are needed to provide sufficient material for biological studies and drug screening.

  • Exploration of Other Biological Roles: While its role in pseudomurein is well-established, it is possible that N-acetyl-D-talosamine or its derivatives have other, as-yet-undiscovered biological functions.

  • High-Throughput Screening for Inhibitors: The development of assays to screen for inhibitors of pseudomurein biosynthesis will be a critical step in translating this basic research into tangible therapeutic leads.

References

The Enigmatic Role of Talosamine Epimerase in Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise mechanisms governing the biosynthesis of all cellular components are fundamental to understanding cell biology and developing targeted therapeutics. While the functions of many enzymes are well-characterized, some remain enigmatic. This technical guide delves into the function of "talosamine epimerase," an enzyme whose explicit identity is not yet firmly established in scientific literature. However, the presence of N-acetyl-L-talosaminuronic acid, a C4 epimer of N-acetyl-D-mannosaminuronic acid, in the pseudopeptidoglycan of certain archaea strongly suggests the existence of an epimerase capable of producing talosamine derivatives.[1][2][3][4] This guide will explore the likely candidates for this enzymatic function, focusing on the well-characterized UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase, and their potential role in a putative talosamine biosynthetic pathway. We will examine their established functions, catalytic mechanisms, and the experimental protocols used for their study, providing a comprehensive resource for researchers in this field.

Core Concepts: Epimerases in Carbohydrate Metabolism

Epimerases are isomerase enzymes that catalyze the inversion of stereochemistry at a single asymmetric carbon atom in a substrate molecule.[5] In carbohydrate metabolism, they play crucial roles in converting one sugar epimer to another, thereby providing the necessary building blocks for various cellular structures and signaling molecules. The most relevant epimerases to the potential synthesis of talosamine derivatives are those acting on N-acetylated hexosamines.

UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14)

This enzyme, also known as UDP-GlcNAc 2-epimerase, catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc).[6][7][8]

  • Function: In mammals, the hydrolyzing form of this enzyme is the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), which catalyzes the first two committed steps in sialic acid biosynthesis.[9][10][11][12] Sialic acids are crucial components of glycoproteins and glycolipids involved in cell-cell recognition, adhesion, and signaling.[13] In bacteria, a non-hydrolyzing version of this enzyme provides UDP-ManNAc for the synthesis of various cell surface polysaccharides, including capsular polysaccharides that can act as virulence factors.[6][14] In some archaea, this enzyme is involved in the biosynthesis of UDP-N-acetylmannosaminuronate, a precursor for cell wall components.[15]

  • Mechanism: The catalytic mechanism is proposed to involve an anti-elimination of UDP to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of UDP to form the epimerized product.[6] Some bacterial and mammalian epimerases hydrolyze the UDP moiety after epimerization, releasing N-acetylmannosamine (ManNAc).[3][16][17]

  • Structure: The enzyme typically exists as a dimer or higher-order oligomer.[1][18] Each monomer consists of two domains with a deep cleft at the interface that forms the active site.[18][19]

N-acylglucosamine 2-epimerase (EC 5.1.3.8)

Also known as N-acetylglucosamine 2-epimerase (AGE), this enzyme catalyzes the reversible epimerization of N-acyl-D-glucosamine to N-acyl-D-mannosamine.[20][21]

  • Function: This enzyme provides an alternative pathway for the synthesis of ManNAc, a precursor for sialic acid biosynthesis.[20] Its activity is particularly important in tissues where the GNE pathway is less active.

  • Mechanism: The proposed mechanism involves a deprotonation/reprotonation at the C-2 position, facilitated by key amino acid residues in the active site.[9][11][22]

  • Structure: Similar to UDP-GlcNAc 2-epimerase, AGEs also form dimers. The monomer folds into a barrel-like structure composed of α-helices.[20]

Quantitative Data on Relevant Epimerases

The following tables summarize key quantitative data for UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase from various sources. This information is crucial for designing experiments and for potential drug development targeting these enzymes.

EnzymeOrganismSubstrateKM (mM)kcat (s-1)Optimal pHOptimal Temp (°C)Reference
UDP-GlcNAc 2-epimeraseEscherichia coliUDP-GlcNAc0.73 ± 0.094.8 ± 0.28.8-[23]
UDP-GlcNAc 2-epimerasePaenibacillus alveiUDP-GlcNAc3.9133.448.030[24]
UDP-GlcNAc 2-epimerasePaenibacillus alveiUDP-ManNAc2.416.028.030[24]
N-acylglucosamine 2-epimeraseAnabaena variabilisGlcNAc-117 ± 27.537[25]
N-acylglucosamine 2-epimeraseHuman (recombinant)N-acyl-D-glucosamine21.3---[26]
N-acylglucosamine 2-epimeraseHuman (recombinant)N-acyl-D-mannosamine12.8---[26]

Table 1: Kinetic Parameters of UDP-GlcNAc 2-epimerase and N-acylglucosamine 2-epimerase.

EnzymeOrganismInhibitorIC50Type of InhibitionReference
N-acylglucosamine 2-epimeraseHuman (recombinant)N-ethylmaleimide--[26]
N-acylglucosamine 2-epimeraseHuman (recombinant)5,5'-dithiobis-2-nitrobenzoate--[26]
N-acylglucosamine 2-epimeraseHuman (recombinant)iodoacetic acid--[26]

Table 2: Inhibitors of N-acylglucosamine 2-epimerase.

Signaling Pathways and Cellular Roles

While a direct signaling role for a "talosamine epimerase" is yet to be discovered, the functions of UDP-GlcNAc 2-epimerase and N-acylglucosamine 2-epimerase are intricately linked to cellular signaling through the production of essential precursors for glycoconjugates.

Sialic Acid Biosynthesis and Cell Signaling

The production of ManNAc by these epimerases is the rate-limiting step in sialic acid biosynthesis in many organisms.[9][13] Sialic acids are terminal sugars on many cell surface glycoproteins and glycolipids, and they play critical roles in:

  • Cell-Cell Recognition and Adhesion: Sialylated glycans are ligands for selectins and siglecs, mediating cell-cell interactions in the immune system and other tissues.

  • Modulation of Receptor Activity: The sialylation state of receptors can influence their conformation and signaling activity.

  • Pathogen Binding: Many viruses and bacteria use sialic acids as receptors for entry into host cells.

Sialic_Acid_Pathway UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc UDP-GlcNAc 2-epimerase (hydrolyzing) Sialic_Acid Sialic Acid ManNAc->Sialic_Acid Sialic Acid Synthase Glycoconjugates Sialylated Glycoconjugates Sialic_Acid->Glycoconjugates Signaling Cell Signaling (e.g., Immune Response, Cell Adhesion) Glycoconjugates->Signaling

Diagram 1: Role of UDP-GlcNAc 2-epimerase in the sialic acid biosynthesis pathway and its impact on cell signaling.

Bacterial and Archaeal Cell Wall Biosynthesis

In prokaryotes, epimerases provide the precursors for the synthesis of complex cell wall polysaccharides.

  • Bacterial Capsules: UDP-ManNAc is a key component of the capsular polysaccharides of many pathogenic bacteria, which protect them from the host immune system.[6][18]

  • Archaeal Pseudopeptidoglycan: The presence of N-acetyl-L-talosaminuronic acid in the pseudopeptidoglycan of some archaea suggests a biosynthetic pathway involving an epimerase that acts on a UDP-activated sugar, likely UDP-GlcNAc or UDP-ManNAc, to produce a talosamine derivative.[1][2][3][4] The unique structure of pseudopeptidoglycan, with its β-1,3-glycosidic bonds, confers resistance to lysozyme.[1][4]

Archaeal_Cell_Wall_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc UDP-GlcNAc 2-epimerase UDP_TalNAc_derivative UDP-N-acetyl-L- talosaminuronic acid (hypothesized) UDP_ManNAc->UDP_TalNAc_derivative Putative Epimerase (e.g., C4-epimerase) Pseudopeptidoglycan Pseudopeptidoglycan UDP_TalNAc_derivative->Pseudopeptidoglycan Cell_Wall Archaeal Cell Wall Pseudopeptidoglycan->Cell_Wall

Diagram 2: Hypothesized pathway for the biosynthesis of N-acetyltalosaminuronic acid in archaea, involving a putative epimerase.

Experimental Protocols

Studying epimerases requires a combination of molecular biology, biochemistry, and analytical techniques. Below are detailed methodologies for key experiments.

Cloning, Expression, and Purification of a Recombinant Epimerase

This workflow outlines the general steps for producing a recombinant epimerase for in vitro studies.

Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Isolation Isolate Gene of Interest (e.g., from genomic DNA) PCR Amplify Gene using PCR Gene_Isolation->PCR Vector_Ligation Ligate into Expression Vector PCR->Vector_Ligation Transformation Transform into E. coli Vector_Ligation->Transformation Culture Culture Transformed E. coli Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Lyse Cells (e.g., sonication) Harvest->Lysis Affinity_Chromatography Purify using Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Lysis->Affinity_Chromatography SDS_PAGE Analyze Purity by SDS-PAGE Affinity_Chromatography->SDS_PAGE

Diagram 3: General workflow for cloning, expression, and purification of a recombinant epimerase.

Detailed Methodology:

  • Gene Isolation and Cloning: The gene encoding the putative epimerase is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR). The amplified gene is then ligated into a suitable expression vector, often containing a tag (e.g., His-tag) for purification. The recombinant plasmid is then transformed into a suitable E. coli expression strain.[24][26][27][28][29]

  • Protein Expression and Harvest: The transformed E. coli are grown in a suitable medium to a desired cell density. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG). After a period of incubation, the cells are harvested by centrifugation.[24]

  • Purification: The harvested cells are resuspended in a lysis buffer and disrupted by sonication or other methods. The cell debris is removed by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purified protein is eluted and its purity is assessed by SDS-PAGE.[24]

Enzyme Activity Assays

The activity of epimerases can be measured using various methods.

1. Spectrophotometric Coupled Enzyme Assay:

This is a continuous assay that couples the epimerase reaction to a dehydrogenase reaction that produces NADH, which can be monitored by the increase in absorbance at 340 nm.

Protocol for UDP-GlcNAc 2-epimerase:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, NAD⁺, and a coupling enzyme such as UDP-ManNAc dehydrogenase.

  • Initiation: Add the substrate (UDP-GlcNAc) to the reaction mixture and equilibrate at the desired temperature.

  • Measurement: Initiate the reaction by adding the purified epimerase. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of the reaction can be calculated from the linear portion of the absorbance curve using the Beer-Lambert law.

2. High-Performance Liquid Chromatography (HPLC) Assay:

HPLC can be used to separate and quantify the substrate and product of the epimerase reaction, allowing for a direct measurement of enzyme activity.

Protocol:

  • Reaction: Set up the enzyme reaction as described above, but without the coupling enzyme and NAD⁺.

  • Quenching: At various time points, stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Analysis: Inject the quenched reaction mixture onto an appropriate HPLC column (e.g., a reverse-phase C18 column with ion-pairing reagent for UDP-sugars).

  • Quantification: The amounts of substrate and product are determined by integrating the peak areas in the chromatogram and comparing them to a standard curve.[5][6][18][14][16]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism of an enzyme.

Workflow:

Mutagenesis_Workflow Primer_Design Design Mutagenic Primers PCR_Amplification PCR Amplification of Plasmid Primer_Design->PCR_Amplification Template_Digestion Digest Parental Plasmid with DpnI PCR_Amplification->Template_Digestion Transformation Transform into E. coli Template_Digestion->Transformation Sequencing Sequence to Confirm Mutation Transformation->Sequencing Expression_Purification Express and Purify Mutant Protein Sequencing->Expression_Purification Activity_Assay Assay Enzyme Activity Expression_Purification->Activity_Assay

Diagram 4: Workflow for site-directed mutagenesis to study enzyme function.

Detailed Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change.[25][30][31][32]

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest in a PCR reaction.[15][25][30][31][32]

  • Template Digestion: Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[25][30]

  • Transformation and Sequencing: Transform the DpnI-treated plasmid into competent E. coli. Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.[25][30]

  • Characterization of the Mutant Enzyme: Express and purify the mutant protein and characterize its kinetic parameters using the enzyme assays described above to determine the effect of the mutation on enzyme function.

Conclusion and Future Directions

While a specific "talosamine epimerase" remains to be definitively identified and characterized, the existing knowledge of UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase provides a strong foundation for future research. The biosynthesis of N-acetyl-L-talosaminuronic acid in archaea presents a fascinating area of investigation, and the enzymes involved are likely to be novel epimerases with unique substrate specificities or additional catalytic activities.

For researchers and drug development professionals, understanding the function and mechanism of these epimerases is of paramount importance. Their roles in the biosynthesis of sialic acids in mammals and cell wall components in prokaryotes make them attractive targets for the development of novel therapeutics for a range of diseases, from viral infections to cancer and bacterial infections. The experimental protocols detailed in this guide provide a roadmap for the characterization of these and other yet-to-be-discovered epimerases, paving the way for a deeper understanding of their cellular functions and their potential as therapeutic targets. Future research should focus on identifying and characterizing the epimerase(s) involved in the archaeal pseudopeptidoglycan biosynthesis, which could reveal novel enzymatic mechanisms and provide new avenues for antimicrobial drug discovery.

References

A Technical Guide to Stable Isotope Labeling with N-acetyl-D-talosamine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling using N-acetyl-D-talosamine-¹³C (¹³C-TalNAc). This technique serves as a powerful tool for researchers in glycobiology, drug development, and related fields to trace the metabolic fate of this unnatural sugar analogue and its incorporation into sialic acid-containing glycoconjugates. This guide details the underlying biochemical pathways, provides representative experimental protocols, and outlines methods for data analysis.

Introduction to Stable Isotope Labeling in Glycobiology

Stable isotope labeling is a fundamental technique used to trace the metabolic pathways of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can distinguish labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In glycobiology, this approach is invaluable for understanding the biosynthesis, trafficking, and turnover of glycans, which play critical roles in cell signaling, immune responses, and disease pathogenesis.

Metabolic glycoengineering with unnatural monosaccharide analogs, such as derivatives of N-acetyl-D-mannosamine (ManNAc), allows for the introduction of modified sialic acids into cellular glycans.[1][2] The use of stable isotope-labeled versions of these analogs, like ¹³C-TalNAc, provides a quantitative dimension to these studies, enabling precise measurement of their incorporation and metabolic flux.

The Sialic Acid Biosynthetic Pathway and the Role of N-acetyl-D-talosamine

Sialic acids are a family of nine-carbon sugars typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac is a complex process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc).

N-acetyl-D-talosamine (TalNAc) is a C4 epimer of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid. The rationale for using TalNAc as a metabolic precursor lies in its potential conversion to ManNAc, thereby entering the sialic acid biosynthetic pathway. This conversion is likely mediated by an epimerase.

The key steps involved are:

  • Cellular Uptake: ¹³C-TalNAc is transported into the cell.

  • Epimerization: An intracellular epimerase, potentially the renin-binding protein (RnBP), also known as GlcNAc 2-epimerase, may convert ¹³C-TalNAc to ¹³C-ManNAc.

  • Phosphorylation: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) phosphorylates ¹³C-ManNAc to form ¹³C-ManNAc-6-phosphate.

  • Condensation: ¹³C-ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) (PEP) to produce ¹³C-N-acetylneuraminic acid-9-phosphate (¹³C-Neu5Ac-9-P).

  • Dephosphorylation: ¹³C-Neu5Ac-9-P is dephosphorylated to yield ¹³C-Neu5Ac.

  • Activation: ¹³C-Neu5Ac is activated to CMP-¹³C-Neu5Ac in the nucleus.

  • Glycosylation: In the Golgi apparatus, sialyltransferases transfer the ¹³C-labeled sialic acid to nascent glycan chains on proteins and lipids.

Sialic_Acid_Biosynthesis cluster_cell Cytoplasm cluster_golgi Golgi Apparatus TalNAc N-acetyl-D-talosamine-¹³C (¹³C-TalNAc) ManNAc N-acetyl-D-mannosamine-¹³C (¹³C-ManNAc) TalNAc->ManNAc Epimerase (e.g., RENBP) ManNAc6P ¹³C-ManNAc-6-phosphate ManNAc->ManNAc6P GNE (Kinase domain) Neu5Ac9P ¹³C-Neu5Ac-9-phosphate ManNAc6P->Neu5Ac9P NANS Neu5Ac ¹³C-N-acetylneuraminic acid (¹³C-Neu5Ac) Neu5Ac9P->Neu5Ac NANP CMP_Neu5Ac CMP-¹³C-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) Glycoconjugates ¹³C-Sialylated Glycoconjugates CMP_Neu5Ac->Glycoconjugates Sialyltransferases

Caption: Metabolic pathway of ¹³C-TalNAc incorporation into sialic acids.

Experimental Protocols

While a specific, standardized protocol for ¹³C-TalNAc is not widely published, the following representative protocol is adapted from established methods for metabolic labeling with other monosaccharides.[3][4]

Materials
  • N-acetyl-D-talosamine-¹³C (¹³C-TalNAc)

  • Cell culture medium (appropriate for the cell line, e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • PNGase F

  • Solvents for mass spectrometry (e.g., acetonitrile (B52724), formic acid)

Cell Culture and Labeling
  • Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.

  • Labeling Medium Preparation: Prepare the cell culture medium supplemented with a desired concentration of ¹³C-TalNAc. The optimal concentration should be determined empirically, but a starting point of 50-200 µM is often used for similar monosaccharide analogs.

  • Metabolic Labeling: Remove the standard culture medium and wash the cells once with PBS. Add the ¹³C-TalNAc-containing medium to the cells.

  • Incubation: Incubate the cells for a period sufficient to allow for uptake and incorporation of the label. This can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest. A time-course experiment is recommended to determine the optimal labeling duration.

Experimental_Workflow start Seed Cells labeling Metabolic Labeling with ¹³C-TalNAc (24-72h) start->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis & Protein Extraction harvest->lysis glycan_release N-Glycan Release (PNGase F) lysis->glycan_release purification Glycan Purification glycan_release->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: General experimental workflow for ¹³C-TalNAc labeling and analysis.
Sample Preparation for Mass Spectrometry

  • Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS and harvest them. Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Glycan Release: To analyze N-linked glycans, denature the proteins and then release the N-glycans using the enzyme PNGase F.

  • Glycan Purification: Purify the released glycans using a solid-phase extraction (SPE) method, such as graphitized carbon cartridges, to remove salts, detergents, and other contaminants.

  • Sample Preparation for MS: Dry the purified glycans and reconstitute them in a solvent compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.

Mass Spectrometry Analysis

Analyze the labeled glycans using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC-MS/MS).

  • MS1 Analysis: Acquire full scan mass spectra to identify the isotopic envelopes of the glycans. The incorporation of ¹³C atoms from ¹³C-TalNAc will result in a mass shift in the glycan ions.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the glycan ions and confirm their structures.

Data Presentation and Analysis

The primary goal of the data analysis is to determine the extent of ¹³C-TalNAc incorporation into the sialylated glycans. This is achieved by analyzing the mass isotopologue distribution (MID) of the glycan ions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from a typical ¹³C-TalNAc labeling experiment. Note that the specific values will vary depending on the experimental conditions.

Glycan StructureUnlabeled Mass (m/z)Labeled Mass (m/z)Mass Shift (Da)Incorporation Efficiency (%)
Disialylated Biantennary2243.82249.8+6Data not available
Trisialylated Triantennary2965.12971.1+6Data not available
...............
Calculation of Incorporation Efficiency

The incorporation efficiency can be calculated from the relative intensities of the labeled and unlabeled glycan peaks in the mass spectrum.

Efficiency (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

This calculation should be corrected for the natural abundance of ¹³C.

Conclusion

Stable isotope labeling with N-acetyl-D-talosamine-¹³C is a promising technique for elucidating the metabolic fate of this unnatural sugar and its impact on sialoglycan biosynthesis. By following the principles and representative protocols outlined in this guide, researchers can effectively design and execute experiments to gain valuable insights into the complex world of glycobiology. The quantitative data obtained from such studies will be instrumental in advancing our understanding of the roles of sialic acids in health and disease and may aid in the development of novel therapeutic strategies.

References

N-acetyl-D-talosamine-13C CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-acetyl-D-talosamine-13C, a stable isotope-labeled derivative of the amino sugar N-acetyl-D-talosamine. This document consolidates available data on its chemical properties, supplier information, and potential applications, with a focus on its use in research and development.

Compound Information

This compound is a valuable tool in metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical and Physical Properties
PropertyValueSource
CAS Number 875654-29-8[2]
Molecular Formula C₇¹³CH₁₅NO₆ChemBK
Molecular Weight Approximately 222.2 g/mol United States Biological
Appearance White crystalline powder (unlabeled)[3]
Melting Point ~128-132 °C (unlabeled)[3]
Solubility Soluble in water, methanol, and ethanol (B145695) (unlabeled)[3]
Supplier Information

Several suppliers offer this compound for research purposes. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

SupplierProduct NameCatalog Number
MedchemExpressThis compoundHY-146986S
United States BiologicalN-Acetyl-D-[1-13C]talosamine165291
PharmaffiliatesN-Acetyl-D-[1-13C]talosaminePA STI 003590

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis would likely follow established methods for preparing unlabeled N-acetyl-D-talosamine, utilizing a 13C-labeled precursor. The primary route for synthesizing N-acetyl-D-talosamine is through the epimerization of the more common and readily available N-acetyl-D-glucosamine.[4][5]

General Enzymatic Synthesis Pathway

The enzymatic synthesis of N-acetyl-D-talosamine can be achieved from N-acetyl-D-glucosamine.[3] This process can be adapted for the 13C-labeled compound by starting with the appropriately labeled N-acetyl-D-glucosamine.

G GlcNAc N-acetyl-D-glucosamine-13C Epimerase N-acetyl-D-glucosamine 2-epimerase GlcNAc->Epimerase Talosamine This compound Epimerase->Talosamine G cluster_synthesis Synthesis cluster_analysis Analysis start Start with N-acetyl-D-glucosamine-13C reaction Enzymatic or Chemical Epimerization start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms purity Purity Assessment (e.g., HPLC) purification->purity

References

Methodological & Application

Application Notes and Protocols for N-acetyl-D-talosamine-13C Metabolic Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of metabolites through biochemical pathways. N-acetyl-D-talosamine (TalNAc) is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. When mammalian cells are supplied with ¹³C-labeled N-acetyl-D-talosamine (TalNAc-¹³C), it is metabolized and incorporated into sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoproteins. This allows for the quantitative analysis of sialic acid biosynthesis and turnover using mass spectrometry. These application notes provide a detailed protocol for the metabolic labeling of mammalian cells with N-acetyl-D-talosamine-¹³C and the subsequent analysis of labeled sialic acids.

Data Presentation

While specific quantitative data for the incorporation of N-acetyl-D-talosamine-¹³C is not extensively available in the public domain, data from analogous N-acetyl-D-mannosamine (ManNAc) derivatives with bioorthogonal tags provide a strong indication of the expected labeling efficiency in various mammalian cell lines. The following table summarizes the percentage of sialic acid modification after metabolic labeling with 50 µM of peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl) or peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 72 hours.[1] It is anticipated that labeling with TalNAc-¹³C would yield comparable, cell-line-dependent incorporation efficiencies.

Cell LineDescription% Sialic Acid Modification (Ac₄ManNAl)% Sialic Acid Modification (Ac₄ManNAz)
JurkatHuman T lymphoma35%15%
HL-60Human promyelocytic leukemia36%12%
HeLaHuman cervical carcinoma37%20%
CHOChinese hamster ovary45%25%
LNCaPHuman prostate carcinoma78%51%
PC-3Human prostate carcinoma55%35%

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with N-acetyl-D-talosamine-¹³C

This protocol describes the general procedure for labeling cell surface glycans with ¹³C through the metabolic incorporation of N-acetyl-D-talosamine-¹³C. To enhance cell permeability, it is recommended to use a peracetylated form of the labeled sugar (e.g., Ac₄TalNAc-¹³C).

Materials:

  • Peracetylated N-acetyl-D-talosamine-¹³C (Ac₄TalNAc-¹³C)

  • Mammalian cell line of interest (e.g., HeLa, CHO, Jurkat)

  • Appropriate cell culture medium and serum

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell scraper or trypsin

Procedure:

  • Prepare a stock solution of Ac₄TalNAc-¹³C: Dissolve the Ac₄TalNAc-¹³C in sterile DMSO to a stock concentration of 10-50 mM. Aliquot and store at -20°C.

  • Cell Culture: Culture the desired mammalian cell line to approximately 50-60% confluency in their standard growth medium.

  • Metabolic Labeling: Add the Ac₄TalNAc-¹³C stock solution to the cell culture medium to a final concentration of 10-100 µM. A typical starting concentration is 50 µM.[1] A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂.[2] The optimal incubation time may vary depending on the cell line and the desired level of incorporation.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then detach the cells using a cell scraper in PBS or by trypsinization. Centrifuge the cell suspension to pellet the cells.

    • Suspension cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled precursor.

  • Storage: The cell pellet can be stored at -80°C until ready for sialic acid analysis.

Protocol 2: Analysis of ¹³C-Labeled Sialic Acids by LC-MS/MS

This protocol details the release of sialic acids from glycoproteins and their subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer)

  • 2 M Acetic Acid

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) solution

  • Methanol

  • Acetonitrile (B52724)

  • Formic Acid

  • Ultrapure water

  • N-acetylneuraminic acid (Neu5Ac) standard

  • N-acetylneuraminic acid-¹³C₃ (Neu5Ac-¹³C₃) internal standard[3]

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer, incubate on ice, and sonicate or pass through a fine-gauge needle to ensure complete lysis. Determine the protein concentration of the lysate (e.g., by BCA assay).

  • Release of Sialic Acids: Transfer a known amount of protein lysate (e.g., 50 µg) to a new microcentrifuge tube. Add an equal volume of 2 M acetic acid and incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.

  • Derivatization (Optional but Recommended for Fluorescence Detection): To enhance detection, sialic acids can be fluorescently labeled with DMB. After hydrolysis, neutralize the sample and follow a standard DMB labeling protocol.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the hydrolyzed sample to pellet any precipitate.

    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable volume of the initial LC mobile phase (e.g., 97% acetonitrile with 0.1% formic acid).

    • Spike the sample with a known concentration of Neu5Ac-¹³C₃ as an internal standard for quantification.[2]

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar sialic acids.[4] A typical gradient would involve mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Perform the analysis on a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[2]

    • MRM Transitions:

      • Unlabeled Neu5Ac: m/z 308.1 → 87.0[2]

      • ¹³C-labeled Neu5Ac (assuming 9 carbons from a fully labeled precursor): The expected mass will be shifted. For a fully ¹³C-labeled N-acetyl-D-talosamine precursor, the resulting sialic acid would have a mass increase. For commercially available standards like ¹³C₃-Neu5Ac, the transition is m/z 311.1 → 90.0.[2] The specific m/z for the TalNAc-¹³C derived sialic acid will depend on the number of ¹³C atoms in the precursor.

  • Data Analysis: Quantify the amount of unlabeled and ¹³C-labeled Neu5Ac by comparing the peak areas of the respective MRM transitions to the internal standard. The percentage of incorporation can be calculated as: (Area of ¹³C-Neu5Ac) / (Area of ¹³C-Neu5Ac + Area of ¹²C-Neu5Ac) * 100.

Mandatory Visualization

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for the biosynthesis of sialic acid (Neu5Ac) from UDP-GlcNAc. Exogenously supplied N-acetyl-D-talosamine-¹³C would enter this pathway, likely after conversion to its 6-phosphate derivative, and proceed to form ¹³C-labeled CMP-Neu5Ac, which is the activated donor for sialyltransferases in the Golgi apparatus.

Sialic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi UDP_GlcNAc UDP-GlcNAc GNE GNE UDP_GlcNAc->GNE ManNAc ManNAc ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P Neu5Ac_9P Neu5Ac-9-P NANS NANS ManNAc_6P->NANS Neu5Ac Neu5Ac (Cytosol) NANP NANP Neu5Ac_9P->NANP Neu5Ac_nuc Neu5Ac (Nucleus) Neu5Ac->Neu5Ac_nuc CMP_Neu5Ac CMP-Neu5Ac CMAS CMAS Neu5Ac_nuc->CMAS Glycan Glycan (Golgi) ST Sialyltransferase Glycan->ST Sialoglycan Sialoglycan TalNAc_13C N-acetyl-D-talosamine-¹³C (Exogenous) TalNAc_13C->ManNAc Metabolic Conversion GNE->ManNAc NANS->Neu5Ac_9P NANP->Neu5Ac CMAS->CMP_Neu5Ac ST->Sialoglycan

Caption: Sialic acid biosynthesis pathway in mammalian cells.

Experimental Workflow

The following diagram outlines the experimental workflow from metabolic labeling to data analysis.

Experimental_Workflow start Start: Mammalian Cell Culture labeling Metabolic Labeling with N-acetyl-D-talosamine-¹³C start->labeling harvesting Cell Harvesting and Washing labeling->harvesting hydrolysis Acid Hydrolysis to Release Sialic Acids harvesting->hydrolysis analysis LC-MS/MS Analysis hydrolysis->analysis quantification Data Analysis and Quantification of ¹³C Incorporation analysis->quantification end End: Labeled Sialic Acid Profile quantification->end

Caption: Workflow for ¹³C metabolic labeling and analysis.

References

Application Notes and Protocols for NMR Analysis of Glycoproteins using N-acetyl-D-talosamine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins, proteins post-translationally modified with complex carbohydrate chains (glycans), is critical for understanding a vast array of biological processes, from cell signaling and immune recognition to disease pathogenesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of glycoproteins at an atomic level. Stable isotope labeling, particularly with ¹³C, significantly enhances the resolution and sensitivity of NMR experiments, enabling the analysis of large and complex glycoproteins.

N-acetyl-D-talosamine (TalNAc) is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids in mammalian cells. By introducing ¹³C-labeled N-acetyl-D-talosamine (¹³C-TalNAc) to cells, it is possible to metabolically label the glycan chains of glycoproteins. This targeted incorporation of a ¹³C-labeled monosaccharide provides a specific probe for NMR analysis, allowing researchers to investigate the structure and dynamics of the sialic acid biosynthesis pathway and the resulting sialoglycoproteins. These application notes provide detailed protocols for the use of ¹³C-TalNAc in the NMR analysis of glycoproteins.

Metabolic Pathway of N-acetyl-D-talosamine-¹³C Incorporation

In mammalian cells, exogenously supplied ¹³C-TalNAc is expected to enter the sialic acid biosynthetic pathway. It is hypothesized to be phosphorylated, converted to a sialic acid analog, and subsequently activated for incorporation into the terminal positions of glycan chains on glycoproteins within the Golgi apparatus.

metabolic_pathway Metabolic Incorporation of ¹³C-TalNAc into Glycoproteins cluster_cell Mammalian Cell Extracellular Extracellular ¹³C-TalNAc Cytosol_TalNAc Cytosolic ¹³C-TalNAc Extracellular->Cytosol_TalNAc Transport TalNAc_6P ¹³C-TalNAc-6-Phosphate Cytosol_TalNAc->TalNAc_6P Phosphorylation SialicAcid_analog ¹³C-Sialic Acid Analog TalNAc_6P->SialicAcid_analog Conversion CMP_SialicAcid_analog CMP-¹³C-Sialic Acid Analog SialicAcid_analog->CMP_SialicAcid_analog Activation (CMP-Sialic Acid Synthetase) Golgi Golgi Apparatus CMP_SialicAcid_analog->Golgi Labeled_Glycoprotein ¹³C-Labeled Glycoprotein (B1211001) Golgi->Labeled_Glycoprotein Glycosylation (Sialyltransferases) Glycoprotein Nascent Glycoprotein Glycoprotein->Golgi

Caption: Metabolic pathway for the incorporation of ¹³C-TalNAc into glycoproteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with ¹³C-TalNAc in Mammalian Cells

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with ¹³C-TalNAc.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Complete cell culture medium

  • N-acetyl-D-talosamine-¹³C (¹³C-TalNAc)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture the mammalian cells in their appropriate complete medium until they reach approximately 70-80% confluency.

  • Medium Exchange: Aspirate the complete medium and wash the cells twice with sterile PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dFBS and the desired concentration of ¹³C-TalNAc. A typical starting concentration is 50-200 µM.

  • Metabolic Labeling: Add the labeling medium to the cells and incubate for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the labeled glycoproteins to a new tube for downstream purification and analysis.

Protocol 2: Purification and Preparation of ¹³C-Labeled Glycoproteins for NMR Analysis

This protocol outlines a general strategy for the purification of labeled glycoproteins and their preparation for NMR spectroscopy.

Materials:

  • Cell lysate containing ¹³C-labeled glycoproteins

  • Affinity chromatography column (e.g., lectin-based or antibody-based)

  • Wash buffer

  • Elution buffer

  • Dialysis tubing or centrifugal filter units

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O, pH 6.5)

Procedure:

  • Glycoprotein Purification: Purify the glycoprotein of interest from the cell lysate using an appropriate method such as affinity chromatography. The choice of method will depend on the specific glycoprotein.

  • Buffer Exchange: Exchange the purified glycoprotein into the NMR buffer. This can be achieved through dialysis or by using centrifugal filter units.

  • Concentration: Concentrate the glycoprotein sample to the desired concentration for NMR analysis, typically in the range of 0.1-1 mM.

  • NMR Sample Preparation: Transfer the final concentrated sample into a high-quality NMR tube.

  • Quality Control: Assess the purity and integrity of the labeled glycoprotein using SDS-PAGE and mass spectrometry. Mass spectrometry can also be used to confirm the incorporation of the ¹³C-label.

Experimental Workflow for NMR Analysis

The overall workflow for using ¹³C-TalNAc for NMR analysis of glycoproteins involves several key stages, from the initial labeling of the cells to the final acquisition and analysis of the NMR data.

experimental_workflow Experimental Workflow for ¹³C-TalNAc NMR Analysis Start Start: Mammalian Cell Culture Labeling Metabolic Labeling with ¹³C-TalNAc Start->Labeling Harvest Cell Harvest and Lysis Labeling->Harvest Purification Glycoprotein Purification (e.g., Affinity Chromatography) Harvest->Purification Buffer_Exchange Buffer Exchange and Concentration Purification->Buffer_Exchange NMR_Sample NMR Sample Preparation Buffer_Exchange->NMR_Sample NMR_Acquisition NMR Data Acquisition (1D ¹³C, 2D ¹H-¹³C HSQC, etc.) NMR_Sample->NMR_Acquisition Data_Analysis Data Processing and Analysis NMR_Acquisition->Data_Analysis End End: Structural and Dynamic Insights Data_Analysis->End

Caption: General experimental workflow from cell labeling to NMR data analysis.

Data Presentation

The incorporation of ¹³C-TalNAc into glycoproteins will result in characteristic signals in the ¹³C NMR spectrum. The following table provides an example of the expected quantitative data that can be obtained. The specific chemical shifts will be dependent on the local environment of the incorporated sialic acid analog within the glycoprotein.

Parameter ¹³C-Labeled Nucleus in TalNAc-derived Sialic Acid Expected ¹³C Chemical Shift Range (ppm) Notes
Anomeric CarbonC295 - 105Sensitive to the glycosidic linkage and local conformation.
N-acetyl Methyl Carbon-CH₃22 - 25Typically a sharp and intense signal.
N-acetyl Carbonyl Carbon-C=O170 - 175
Other Ring CarbonsC1, C3-C950 - 80The exact shifts will be specific to the talosamine configuration.

NMR Spectroscopy Experiments

A variety of NMR experiments can be employed to study ¹³C-TalNAc labeled glycoproteins:

  • 1D ¹³C NMR: Provides a direct observation of the incorporated ¹³C labels. The signal intensities can be used to estimate the level of incorporation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment that correlates the ¹³C nuclei with their directly attached protons. It provides a highly resolved spectrum where each C-H pair gives a unique cross-peak. This is particularly useful for resolving signals from the complex glycan structures.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of the carbon skeleton and the identification of glycosidic linkages.

  • Relaxation Experiments (T₁, T₂, NOE): These experiments provide information on the dynamics of the glycan chains and can be used to study interactions with other molecules.

Conclusion

The use of N-acetyl-D-talosamine-¹³C as a metabolic label offers a powerful approach for the site-specific NMR analysis of sialoglycoproteins. The protocols and workflows outlined in these application notes provide a framework for researchers to employ this technique to gain valuable insights into the structure, dynamics, and interactions of glycoproteins, which is essential for advancing our understanding of their biological roles and for the development of novel therapeutics.

Application Notes and Protocols for N-acetyl-D-talosamine-13C Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-talosamine is an N-acetylated amino sugar of significant interest in glycobiology and drug development. Its analysis and quantification in complex biological matrices are crucial for understanding its metabolic pathways and potential therapeutic applications. Stable isotope labeling, using compounds such as N-acetyl-D-talosamine-13C, coupled with mass spectrometry, provides a highly sensitive and specific method for quantitative analysis.[1] this compound can serve as an internal standard to ensure accuracy and precision in quantification by correcting for variations during sample preparation and analysis.[1][2][3]

These application notes provide detailed protocols for the preparation of samples for the analysis of N-acetyl-D-talosamine using its 13C-labeled counterpart as an internal standard, applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Extraction of N-acetyl-D-talosamine from Biological Samples

This protocol is a general method for the extraction of small molecule metabolites, including N-acetyl-D-talosamine, from various biological samples.[4]

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Homogenizer (for tissue samples)

Procedure for Cell Cultures:

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol per well (for a 6-well plate).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the samples for 30 seconds.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant containing the metabolites to a new tube for further processing.

Procedure for Tissue Samples:

  • Weigh 20-50 mg of frozen tissue.

  • Add 500 µL of pre-chilled 80% methanol.

  • Homogenize the tissue using a bead beater or other suitable homogenizer.

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

Procedure for Plasma/Serum Samples:

  • Thaw plasma or serum samples on ice.

  • Add 4 parts of pre-chilled 80% methanol to 1 part of the sample (e.g., 400 µL methanol to 100 µL plasma).[4]

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of sugars like N-acetyl-D-talosamine. Trimethylsilylation (TMS) is a common derivatization method for N-acetylated monosaccharides.[5][6]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Evaporate the extracted sample supernatant to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine to the dried extract to dissolve it.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

LC-MS can be performed with or without derivatization. For underivatized analysis, a method using high-resolution mass spectrometry (HRMS) is recommended.[7]

Procedure for Underivatized Analysis:

  • After the extraction step, the supernatant can be directly injected into the LC-MS system.

  • Alternatively, for concentration, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

Procedure for Derivatized Analysis (Amine Group):

Derivatization can improve chromatographic retention for highly polar compounds.[8]

  • Evaporate the extracted sample supernatant to dryness.

  • Reconstitute the sample in a suitable buffer (e.g., borate (B1201080) buffer).

  • Add a derivatizing agent such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate.

  • Incubate according to the manufacturer's instructions.

  • The sample is then ready for LC-MS analysis.

Data Presentation

Table 1: Quantitative Parameters for Sample Preparation

ParameterValueRationale
Extraction Solvent80% MethanolEfficiently precipitates proteins while extracting polar metabolites.[4]
Extraction Temperature-20°C to 4°CMinimizes enzymatic degradation of metabolites.
Protein Precipitation Time20 minutesSufficient time for complete protein precipitation.[4]
Centrifugation Speed15,000 x gEnsures clear separation of supernatant from the protein pellet.[4]
Derivatization Agent (GC-MS)BSTFA + 1% TMCSA common and effective silylating agent for sugars.
Derivatization Temperature (GC-MS)70°CPromotes complete derivatization.
Derivatization Time (GC-MS)1 hourEnsures the reaction goes to completion.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_path GC-MS Analysis cluster_lcms_path LC-MS Analysis start Biological Sample (Cells, Tissue, Plasma) spike Spike with This compound (Internal Standard) start->spike extraction Metabolite Extraction (80% Methanol) spike->extraction precipitation Protein Precipitation (20 min, on ice) extraction->precipitation centrifugation Centrifugation (15,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying_gc Evaporate to Dryness supernatant->drying_gc For GC-MS direct_injection Direct Injection or Evaporation & Reconstitution supernatant->direct_injection For LC-MS derivatization Derivatization (e.g., Silylation) drying_gc->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis lcms_analysis LC-MS Analysis direct_injection->lcms_analysis

Caption: Experimental workflow for this compound mass spectrometry.

References

Quantitative Glycan Analysis Using N-acetyl-D-talosamine-¹³C Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. These complex carbohydrate structures play pivotal roles in cell-cell communication, immune responses, and the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately quantify changes in glycan expression is of paramount importance for basic research, the discovery of novel biomarkers, and the development of innovative therapeutics.

This document provides a comprehensive guide to the quantitative analysis of glycans, with a specific focus on sialylated glycans, through metabolic labeling with the stable isotope tracer, N-acetyl-D-talosamine-¹³C (¹³C-TalNAc). By introducing this isotopically labeled precursor into cellular metabolic pathways, researchers can precisely track its incorporation into newly synthesized sialoglycans. Subsequent analysis by mass spectrometry allows for the accurate differentiation and quantification of specific glycan populations under various experimental conditions.

Principle of the Method

Metabolic glycan labeling with stable isotopes is a powerful technique for the dynamic and quantitative analysis of glycan biosynthesis. N-acetyl-D-talosamine is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway. When cells are supplied with ¹³C-TalNAc, it is anticipated to be metabolized through the sialic acid pathway, leading to the formation of ¹³C-labeled N-acetylneuraminic acid (Neu5Ac), which is then incorporated into glycoproteins and glycolipids.

The mass difference introduced by the ¹³C isotopes allows for the distinction between pre-existing ("light") glycans and newly synthesized ("heavy") glycans by mass spectrometry. By comparing the signal intensities of the light and heavy isotopic peaks of a given glycan, a quantitative measure of its turnover and abundance can be determined.

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the sialic acid biosynthetic pathway and the putative entry point for the N-acetyl-D-talosamine-¹³C tracer.

SialicAcid_Pathway Putative Metabolic Incorporation of N-acetyl-D-talosamine-¹³C cluster_medium Cell Culture Medium cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus TalNAc_13C N-acetyl-D-talosamine-¹³C (¹³C-TalNAc) TalNAc_13C_cyto ¹³C-TalNAc TalNAc_13C->TalNAc_13C_cyto Uptake UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE (epimerase) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac_cyto Neu5Ac Neu5Ac_9P->Neu5Ac_cyto NANP Neu5Ac_nuc Neu5Ac Neu5Ac_cyto->Neu5Ac_nuc ManNAc_13C ¹³C-ManNAc TalNAc_13C_cyto->ManNAc_13C Epimerase (putative) ManNAc_6P_13C ¹³C-ManNAc-6-P ManNAc_13C->ManNAc_6P_13C GNE (kinase) Neu5Ac_9P_13C ¹³C-Neu5Ac-9-P ManNAc_6P_13C->Neu5Ac_9P_13C NANS Neu5Ac_cyto_13C ¹³C-Neu5Ac Neu5Ac_9P_13C->Neu5Ac_cyto_13C NANP Neu5Ac_nuc_13C ¹³C-Neu5Ac Neu5Ac_cyto_13C->Neu5Ac_nuc_13C CMP_Neu5Ac CMP-Neu5Ac Neu5Ac_nuc->CMP_Neu5Ac CMAS Glycoprotein_unlabeled Nascent Glycoprotein CMP_Neu5Ac_13C CMP-¹³C-Neu5Ac Neu5Ac_nuc_13C->CMP_Neu5Ac_13C CMAS Glycoprotein_sialylated Sialylated Glycoprotein Glycoprotein_unlabeled->Glycoprotein_sialylated Sialyltransferases Glycoprotein_labeled ¹³C-Sialylated Glycoprotein Glycoprotein_unlabeled->Glycoprotein_labeled Sialyltransferases

Caption: Putative metabolic pathway of N-acetyl-D-talosamine-¹³C incorporation into sialylated glycoproteins.

Experimental Protocols

A generalized workflow for the quantitative analysis of glycans using the N-acetyl-D-talosamine-¹³C tracer is presented below.

Experimental_Workflow Experimental Workflow for Quantitative Glycan Analysis Start Start: Cell Culture Labeling Metabolic Labeling with ¹²C-TalNAc (Light) and ¹³C-TalNAc (Heavy) Start->Labeling Harvest Cell Harvesting and Protein Extraction Labeling->Harvest Release N-Glycan Release (e.g., PNGase F) Harvest->Release Purification Glycan Purification (e.g., SPE) Release->Purification Mixing Combine Light and Heavy Glycan Samples Purification->Mixing MS_Analysis Mass Spectrometry Analysis (LC-MS/MS) Mixing->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End End: Quantitative Glycan Profile Data_Processing->End

Caption: A streamlined workflow for quantitative glycan analysis using metabolic labeling.

Protocol 1: Metabolic Labeling of Cells with ¹³C-TalNAc

Materials:

  • Cells of interest (e.g., HEK293, CHO, or specific cancer cell lines)

  • Complete cell culture medium

  • N-acetyl-D-talosamine (for "light" control)

  • N-acetyl-D-talosamine-¹³C (for "heavy" labeled sample)

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Heavy Sample: Replace the standard medium with fresh medium supplemented with N-acetyl-D-talosamine-¹³C. The optimal concentration should be determined empirically but a starting point of 50-100 µM is recommended.

    • Light Sample (Control): Replace the standard medium with fresh medium supplemented with an equimolar concentration of unlabeled N-acetyl-D-talosamine.

  • Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the tracer into newly synthesized glycans. This duration is cell-line dependent and can range from 24 to 72 hours.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or using a cell lifter in ice-cold PBS.

    • Pellet the cells by centrifugation and discard the supernatant.

    • Store the cell pellets at -80°C until further processing.

Protocol 2: N-Glycan Release and Purification

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PNGase F

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

  • Elution and wash solutions for SPE

Procedure:

  • Protein Extraction: Lyse the "heavy" and "light" cell pellets in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Denaturation: Take equal amounts of protein from the "heavy" and "light" samples and denature by heating in the presence of a denaturing agent.

  • N-Glycan Release: Add PNGase F to each sample and incubate according to the manufacturer's instructions to release the N-linked glycans.

  • Glycan Purification:

    • Purify the released N-glycans using SPE cartridges to remove peptides, salts, and detergents.

    • Wash the cartridges to remove impurities.

    • Elute the glycans.

    • Dry the eluted glycans using a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis and Data Quantification

Materials:

  • Solvent for sample reconstitution (e.g., 50% acetonitrile/0.1% formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in a solvent suitable for mass spectrometry.

  • Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.

  • LC-MS/MS Analysis:

    • Inject the mixed sample into the LC-MS/MS system.

    • Separate the glycans using an appropriate liquid chromatography method (e.g., HILIC).

    • Acquire mass spectra in a data-dependent acquisition mode, collecting both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Identify the glycan structures based on their accurate mass and fragmentation patterns.

    • For each identified sialoglycan, locate the isotopic clusters corresponding to the "light" (unlabeled) and "heavy" (¹³C-labeled) forms.

    • Calculate the relative abundance of each glycan by determining the ratio of the integrated peak areas of the "heavy" to "light" isotopic envelopes. The expected mass shift will depend on the number of ¹³C atoms incorporated into the sialic acid residue from the N-acetyl-D-talosamine-¹³C tracer.

Data Presentation (Illustrative Data)

The following tables present hypothetical quantitative data that could be obtained from an experiment using the N-acetyl-D-talosamine-¹³C tracer to compare the sialoglycan profiles of a control cell line and a treated cell line.

Table 1: Relative Abundance of Sialylated N-Glycans in Control vs. Treated Cells

Glycan CompositionMonoisotopic Mass (Light)Monoisotopic Mass (Heavy, +n¹³C)Peak Area Ratio (Heavy/Light) - ControlPeak Area Ratio (Heavy/Light) - TreatedFold Change (Treated/Control)
Hex5HexNAc4Neu5Ac12222.82228.81.051.891.80
Hex5HexNAc4Fuc1Neu5Ac12368.92374.90.981.221.24
Hex6HexNAc5Neu5Ac12629.02635.01.120.850.76
Hex5HexNAc4Neu5Ac22513.92525.90.892.582.90
Hex5HexNAc4Fuc1Neu5Ac22660.02672.00.952.953.11

Note: The "+n¹³C" indicates the mass shift due to the incorporation of 'n' ¹³C atoms from the tracer. The exact mass shift will depend on the specific ¹³C labeling pattern of the N-acetyl-D-talosamine-¹³C tracer used.

Table 2: Time-Course Analysis of ¹³C-TalNAc Incorporation into a Specific Sialoglycan (Hex5HexNAc4Neu5Ac2)

Time Point (hours)Peak Area Ratio (Heavy/Light)
00.00
60.25
120.52
240.89
481.15
721.21

Conclusion

The use of N-acetyl-D-talosamine-¹³C as a metabolic tracer provides a powerful and precise method for the quantitative analysis of sialoglycan dynamics. The protocols and illustrative data presented here offer a framework for researchers, scientists, and drug development professionals to investigate the roles of sialylation in health and disease. This approach can facilitate the identification of novel biomarkers and the evaluation of therapeutic interventions that target glycosylation pathways. The adaptability of this method to various cell systems and its compatibility with modern mass spectrometry platforms make it a valuable tool in the field of glycobiology.

Application Notes and Protocols for N-acetyl-D-talosamine-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-D-talosamine-13C is a stable isotope-labeled monosaccharide used as a tracer in metabolic flux analysis (MFA). As an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the sialic acid biosynthesis pathway, this compound offers a valuable tool for researchers, scientists, and drug development professionals to investigate the dynamics of this pathway and its role in various physiological and pathological processes. By tracing the incorporation of the 13C isotope, researchers can elucidate the flux through the sialic acid pathway, identify potential metabolic bottlenecks, and assess the impact of therapeutic interventions on glycan biosynthesis.

Sialic acids are terminal monosaccharides on many cell surface and secreted glycoproteins and are involved in a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2][3] Aberrant sialylation is a hallmark of several diseases, including cancer, making the sialic acid pathway a critical target for drug development.[4] 13C-MFA provides a powerful method to quantitatively analyze the intricate network of metabolic reactions in living cells.[5][6]

Applications

  • Elucidating Sialic Acid Biosynthesis Flux: Tracing the incorporation of 13C from this compound into downstream metabolites of the sialic acid pathway, such as N-acetylneuraminic acid (Neu5Ac) and CMP-Neu5Ac, allows for the quantification of metabolic flux.[1][2][7] This information is crucial for understanding the regulation of sialylation under different physiological conditions.

  • Identifying Drug Targets and Evaluating Drug Efficacy: By measuring changes in metabolic flux in response to drug candidates, researchers can identify novel therapeutic targets within the sialic acid pathway and assess the efficacy of inhibitors or modulators.

  • Investigating Disease Pathogenesis: Alterations in sialic acid metabolism are associated with various diseases. This compound can be used to compare metabolic fluxes in healthy versus diseased cells to uncover disease-specific metabolic reprogramming.

  • Metabolic Engineering of Glycosylation: In the production of therapeutic glycoproteins, controlling glycosylation patterns is critical. This compound can be used to optimize cell culture conditions and genetic modifications to achieve desired sialylation profiles.

Experimental Protocols

1. Cell Culture and 13C Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Dialyzed fetal bovine serum (FBS)

    • This compound (sterile, cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Cell scraper or trypsin

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).

    • Prepare the labeling medium by supplementing the base medium with dialyzed FBS and a known concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 50 µM to 1 mM.

    • Aspirate the growth medium from the cells and wash twice with pre-warmed sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer. The incubation time will depend on the cell type and the specific metabolic pathway being investigated and can range from a few hours to several days to reach isotopic steady state.[5]

    • At the end of the labeling period, place the culture vessels on ice to quench metabolic activity.

2. Metabolite Extraction

This protocol outlines the extraction of intracellular metabolites for subsequent analysis.

  • Materials:

    • Ice-cold 80% methanol (B129727) (pre-chilled to -80°C)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C operation

  • Procedure:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the tube at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

    • Store the dried extracts at -80°C until analysis.

3. Mass Spectrometry Analysis

This protocol provides a general overview of the analysis of 13C-labeled metabolites by mass spectrometry.

  • Instrumentation:

    • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

  • Procedure:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol for LC-MS).

    • Separate the metabolites using an appropriate chromatography method.

    • Detect the mass isotopologue distributions (MIDs) of the target metabolites (e.g., N-acetyl-D-talosamine, N-acetyl-D-mannosamine, N-acetylneuraminic acid) using the mass spectrometer in full scan mode.

    • Analyze the resulting data to determine the fractional enrichment of 13C in each metabolite. Specialized software is typically used for this analysis.[8]

Quantitative Data Presentation

The following table provides a hypothetical, yet representative, summary of quantitative data from a 13C-MFA experiment using this compound to probe the sialic acid pathway in a cancer cell line versus a non-cancerous control.

MetaboliteIsotope Enrichment (M+n)Cancer Cell Line (Relative Flux)Control Cell Line (Relative Flux)
N-acetyl-D-talosamine M+6100% (Input)100% (Input)
N-acetyl-D-mannosamine M+685%70%
N-acetylneuraminic acid (Neu5Ac) M+665%45%
CMP-Neu5Ac M+650%30%

This table illustrates that in the hypothetical cancer cell line, there is a higher flux through the sialic acid biosynthesis pathway, as indicated by the greater enrichment of the 13C label in downstream metabolites compared to the control cell line.

Visualizations

Sialic Acid Biosynthesis Pathway

Sialic_Acid_Pathway cluster_pathway Sialic Acid Biosynthesis UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Sialoglycans Sialoglycans CMP_Neu5Ac->Sialoglycans Sialyltransferases TalNAc_13C This compound (Tracer) TalNAc_13C->ManNAc Hypothesized Entry

Caption: Sialic acid biosynthesis pathway with the hypothesized entry of this compound.

Experimental Workflow for 13C Metabolic Flux Analysis

MFA_Workflow start Start: Cell Culture labeling 1. Isotopic Labeling with this compound start->labeling quench 2. Quench Metabolism labeling->quench extract 3. Metabolite Extraction quench->extract analysis 4. LC-MS/MS Analysis extract->analysis data_proc 5. Data Processing (Isotopologue Distribution) analysis->data_proc mfa 6. Metabolic Flux Calculation data_proc->mfa end End: Flux Map mfa->end

Caption: General experimental workflow for 13C metabolic flux analysis.

References

Synthesis of N-acetyl-D-talosamine-¹³C for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the proposed synthesis of N-acetyl-D-talosamine-¹³C (GlcNAc-¹³C), a valuable isotopically labeled monosaccharide for research purposes. Due to the absence of a direct, established synthesis, this protocol outlines a plausible chemoenzymatic route starting from the commercially available N-acetyl-D-glucosamine-¹³C. The synthesized compound can serve as a tracer in metabolic studies, an internal standard for quantitative mass spectrometry, and a probe in studying the biological roles of rare sugars. This note also includes application details, characterization methods, and necessary safety precautions.

Introduction

N-acetyl-D-talosamine is a rare amino sugar, an epimer of the more common N-acetyl-D-glucosamine and N-acetyl-D-galactosamine. Its biological functions are not as extensively studied as its isomers, making it a molecule of interest in glycobiology and related fields. The carbon-13 labeled version, N-acetyl-D-talosamine-¹³C, is a powerful tool for researchers. The isotopic label allows for the tracking and quantification of the molecule in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

The primary applications of N-acetyl-D-talosamine-¹³C stem from its nature as a stable isotope-labeled compound:

  • Metabolic Flux Analysis: As a tracer, it can be introduced into cellular systems to follow its metabolic fate, helping to elucidate novel metabolic pathways and quantify the flux through them.[1]

  • Quantitative Mass Spectrometry: It serves as an ideal internal standard for the accurate quantification of unlabeled N-acetyl-D-talosamine in biological samples through isotope dilution mass spectrometry.[1]

  • NMR Spectroscopy: The ¹³C label can be used in NMR studies to probe the binding interactions of N-acetyl-D-talosamine with proteins or other biomolecules, providing structural and dynamic information.

  • Glycan Synthesis and Analysis: It can be incorporated into complex glycans to aid in their structural elucidation and to study the enzymes involved in their biosynthesis and degradation.

Proposed Synthesis Protocol

A direct synthesis of N-acetyl-D-talosamine-¹³C is not well-documented. Therefore, a multi-step chemical synthesis is proposed, starting from the commercially available N-acetyl-D-glucosamine-¹³C. The key transformation is the inversion of the stereochemistry at the C4 position.

Overall Synthetic Scheme:

A N-acetyl-D-glucosamine-¹³C₆ B Protection of Hydroxyl Groups (e.g., Acetylation) A->B C Selective Deprotection at C4-OH B->C D Oxidation of C4-OH to Ketone C->D E Stereoselective Reduction of Ketone (axial attack) D->E F Deprotection E->F G N-acetyl-D-talosamine-¹³C₆ F->G

Caption: Proposed chemical synthesis workflow for N-acetyl-D-talosamine-¹³C₆.

Materials:

  • N-acetyl-D-glucosamine-¹³C₆

  • Acetic anhydride (B1165640)

  • Pyridine

  • Appropriate protecting group reagents for selective protection

  • Oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Reducing agent for stereoselective reduction (e.g., Sodium borohydride)

  • Solvents (e.g., Dichloromethane, Methanol)

  • Reagents for deprotection (e.g., Sodium methoxide (B1231860) in methanol)

  • Silica (B1680970) gel for column chromatography

Experimental Workflow:

cluster_0 Synthesis Steps cluster_1 Purification and Analysis A 1. Per-O-acetylation of N-acetyl-D-glucosamine-¹³C₆ B 2. Selective de-acetylation at C4 A->B C 3. Oxidation of C4-OH B->C D 4. Stereoselective reduction to introduce talo configuration C->D E 5. Deprotection of acetyl groups D->E F 6. Purification by column chromatography E->F G 7. Characterization by NMR and Mass Spectrometry F->G

Caption: Experimental workflow for the synthesis and purification of N-acetyl-D-talosamine-¹³C₆.

Detailed Protocol (Proposed):

  • Per-O-acetylation: Dissolve N-acetyl-D-glucosamine-¹³C₆ in a mixture of acetic anhydride and pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain the per-O-acetylated product.

  • Selective deprotection at C4-OH: This is a critical step and may require optimization. Literature procedures for selective deprotection of sugar acetates would need to be adapted.

  • Oxidation of C4-OH: The free hydroxyl group at C4 is oxidized to a ketone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions.

  • Stereoselective Reduction: The ketone is then reduced stereoselectively to yield the talo-configuration. This typically involves using a hydride reducing agent where the hydride attacks from the axial face.

  • Deprotection: The acetyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol (B129727) (Zemplén deacetylation).

  • Purification: The final product is purified by silica gel column chromatography.

  • Characterization: The structure and purity of the synthesized N-acetyl-D-talosamine-¹³C₆ should be confirmed by high-resolution mass spectrometry and ¹H and ¹³C NMR spectroscopy.

Data Presentation

Table 1: Expected Mass Spectrometry Data

CompoundFormulaExpected [M+H]⁺ (m/z)
N-acetyl-D-talosamine-¹³C₆¹³C₆C₂H₁₅NO₆228.1075
N-acetyl-D-talosamine (unlabeled)C₈H₁₅NO₆222.0923

Table 2: Hypothetical ¹H NMR Chemical Shifts (in D₂O)

Note: These are predicted values and will require experimental confirmation.

ProtonChemical Shift (ppm)Multiplicity
H-1~5.0d
H-2~4.1dd
H-3~3.8dd
H-4~4.2d
H-5~3.9ddd
H-6a~3.7dd
H-6b~3.6dd
NAc CH₃~2.0s

Safety and Handling

Standard laboratory safety procedures should be followed. The reagents used in this synthesis, particularly oxidizing agents and organic solvents, should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of N-acetyl-D-talosamine-¹³C, while not straightforward, is achievable through a proposed multi-step chemical route starting from a commercially available labeled precursor. The availability of this isotopically labeled rare sugar will provide a valuable tool for researchers in glycobiology and related fields, enabling advanced studies in metabolism, biomolecular interactions, and glycan analysis. The protocol provided herein serves as a detailed guide for its synthesis and characterization.

References

Application Notes and Protocols: N-acetyl-D-talosamine-13C as an Internal Standard for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and metabolic disorders. Consequently, the accurate quantification of glycoproteins and their associated glycans is essential for biomarker discovery and the development of novel therapeutics.

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale analysis of proteins. For quantitative studies, the use of stable isotope-labeled internal standards is a well-established strategy to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.[1] N-acetyl-D-talosamine-13C is a stable isotope-labeled monosaccharide that can serve as a valuable internal standard in quantitative glycoproteomics workflows.[2] It can be introduced into samples to provide a reference for the accurate measurement of N-linked glycans (N-glycans).

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the relative and absolute quantification of N-glycans by liquid chromatography-mass spectrometry (LC-MS).

Principle of Isotopic Labeling in Quantitative Glycoproteomics

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known quantity of the "heavy" 13C-labeled standard is spiked into a biological sample containing the "light" (naturally occurring 12C) analyte of interest. The light and heavy species are chemically identical and thus co-purify and co-elute during chromatographic separation, and exhibit similar ionization efficiencies in the mass spectrometer.[3] By comparing the signal intensities of the light and heavy isotopic peaks, one can accurately determine the quantity of the endogenous analyte.

This approach can be applied in two main ways:

  • Metabolic Labeling: Cells can be cultured in media containing 13C-labeled monosaccharides, which are then incorporated into the glycan structures of glycoproteins.[4][5][6] This allows for the in vivo labeling of the entire glycoproteome, enabling comparative studies between different cell populations.

  • Spike-in Standard: this compound can be added as a spike-in standard after the release of N-glycans from glycoproteins. This is particularly useful for the absolute quantification of specific glycans.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound as an internal standard for the quantitative analysis of N-glycans from glycoproteins.

Protocol 1: Sample Preparation and N-Glycan Release

This protocol describes the release of N-glycans from a purified glycoprotein (B1211001) or a complex protein mixture.

Materials:

  • Protein sample (purified glycoprotein or cell lysate)

  • Denaturation Buffer: 1.33% (w/v) Sodium dodecyl sulfate (B86663) (SDS)

  • IGEPAL-CA630 (4% v/v)

  • PNGase F (Peptide-N-Glycosidase F)

  • Phosphate Buffer (20 mM, pH 7.3)

  • This compound solution of known concentration

  • Water bath or incubator at 37°C and 65°C

Procedure:

  • Protein Denaturation:

    • To your protein sample, add an equal volume of 1.33% SDS solution.

    • Incubate the mixture at 65°C for 10 minutes.[7]

  • Detergent Sequestration:

    • After cooling to room temperature, add 4% (v/v) IGEPAL-CA630 to the denatured protein sample.

    • Mix gently and incubate at room temperature for 15 minutes.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution to the sample. The amount should be optimized based on the expected concentration of the target glycans.

  • Enzymatic N-Glycan Release:

    • Add PNGase F to the sample (typically 1-2 units per 20 µg of glycoprotein).

    • Incubate the reaction mixture overnight at 37°C.[7]

  • Purification of Released N-Glycans:

    • The released N-glycans must be purified from the protein and other components. This is commonly achieved using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

Protocol 2: LC-MS/MS Analysis of N-Glycans

This protocol outlines the analysis of the purified N-glycans using HILIC-LC-MS/MS.

Materials:

  • Purified N-glycan sample containing the internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Ammonium (B1175870) formate (B1220265) solution (100 mM, pH 4.4), LC-MS grade

  • UPLC/HPLC system with a HILIC column (e.g., Waters BEH Glycan)

  • High-resolution mass spectrometer (e.g., Q-Exactive or similar)

Procedure:

  • Sample Preparation for Injection:

    • Lyophilize the purified N-glycan sample.

    • Reconstitute the sample in a solution of 80% acetonitrile and 20% water.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 70% ACN, 30% 100 mM ammonium formate).

    • Inject the sample onto the column.

    • Separate the N-glycans using a linear gradient of decreasing acetonitrile concentration over a suitable time frame (e.g., 25-60 minutes).[7]

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode.

    • Perform a full MS scan over a mass range of m/z 400-2000.

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison. The following table is a representative example of how to present quantitative results for N-glycan analysis using this compound as an internal standard.

Glycan CompositionRetention Time (min)Analyte (Light) Peak AreaInternal Standard (Heavy) Peak AreaRatio (Light/Heavy)Concentration (pmol/µL)
HexNAc(2)Hex(5)15.21.25E+072.50E+070.505.0
HexNAc(2)Hex(6)16.88.75E+062.50E+070.353.5
HexNAc(3)Hex(5)18.11.50E+072.50E+070.606.0
HexNAc(4)Hex(5)Fuc(1)20.55.00E+062.50E+070.202.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing protein_sample Protein Sample (Cell Lysate/Purified Glycoprotein) denaturation Denaturation (SDS, 65°C) protein_sample->denaturation spike_in Spike-in this compound denaturation->spike_in pngase_f PNGase F Digestion (37°C) spike_in->pngase_f purification N-Glycan Purification (SPE) pngase_f->purification lc_separation HILIC-LC Separation purification->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (DDA) ms_detection->msms_fragmentation peak_integration Peak Integration (Light & Heavy) msms_fragmentation->peak_integration quantification Ratio Calculation & Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Workflow for N-glycan quantification.

Metabolic Labeling Principle

References

Application Notes and Protocols for N-acetyl-D-talosamine-¹³C Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-talosamine (NAT) is an amino sugar that has been identified as a component of bacterial cell surface glycans. Understanding the biosynthesis and metabolism of NAT is crucial for elucidating bacterial cell wall architecture and identifying novel targets for antimicrobial drug development. Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of precursors and quantify their incorporation into specific biomolecules.[1][2][3] This document provides a detailed experimental design for conducting ¹³C labeling studies to investigate the biosynthesis and incorporation of N-acetyl-D-talosamine in bacteria.

The protocols outlined below describe the use of ¹³C-labeled glucose as a primary carbon source to trace its incorporation into NAT, as well as the use of commercially available ¹³C-labeled N-acetyl-D-talosamine as a direct tracer.[4][5][6] These studies will enable researchers to elucidate the biosynthetic pathway of NAT, determine its turnover rate, and assess its role in bacterial physiology. The primary analytical methods covered are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are well-suited for detecting and quantifying the incorporation of ¹³C into metabolites.[7][8][9]

Experimental Design and Workflow

The overall experimental design involves growing bacteria in the presence of a ¹³C-labeled substrate, harvesting the cells, extracting and hydrolyzing the relevant cellular components, and analyzing the resulting monosaccharides for ¹³C incorporation.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., E. coli, B. subtilis) media_unlabeled Growth in Unlabeled Minimal Media bacterial_culture->media_unlabeled Pre-culture media_labeled Growth in ¹³C-labeled Media media_unlabeled->media_labeled Inoculation harvest Cell Harvesting (Centrifugation) media_labeled->harvest Time course sampling isotope ¹³C Isotope Source (e.g., U-¹³C₆-Glucose or ¹³C-NAT) isotope->media_labeled Supplementation extraction Extraction of Cell Wall Components harvest->extraction hydrolysis Hydrolysis to Monosaccharides extraction->hydrolysis derivatization Derivatization (for GC-MS) hydrolysis->derivatization nmr_analysis NMR Spectroscopy (¹³C-NMR) hydrolysis->nmr_analysis ms_analysis Mass Spectrometry (LC-MS or GC-MS) derivatization->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis nmr_analysis->data_analysis biosynthetic_pathway glucose ¹³C-Glucose f6p Fructose-6-P glucose->f6p Glycolysis glcn6p Glucosamine-6-P f6p->glcn6p glcnac6p GlcNAc-6-P glcn6p->glcnac6p glcnac1p GlcNAc-1-P glcnac6p->glcnac1p udp_glcnac UDP-GlcNAc glcnac1p->udp_glcnac udp_mannac UDP-ManNAc udp_glcnac->udp_mannac Known Pathway epimerase1 Epimerase? udp_glcnac->epimerase1 epimerase2 Epimerase? udp_mannac->epimerase2 udp_nat UDP-NAT nat_glycan NAT-containing Glycan udp_nat->nat_glycan epimerase1->udp_nat epimerase2->udp_nat

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-acetyl-D-talosamine-¹³C Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-acetyl-D-talosamine-¹³C (¹³C-TalNAc) incorporation in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-D-talosamine-¹³C (¹³C-TalNAc) and what is its primary application in cell culture?

N-acetyl-D-talosamine-¹³C is a stable isotope-labeled monosaccharide. Its primary use is in metabolic glycoengineering as a tracer to study the biosynthesis of sialic acids. By introducing ¹³C-TalNAc into cell culture, researchers can track its incorporation into sialoglycans on glycoproteins and glycolipids, providing insights into the dynamics of sialylation under various experimental conditions.

Q2: How is ¹³C-TalNAc metabolized by cells?

¹³C-TalNAc is an epimer of N-acetyl-D-mannosamine (ManNAc), which is a natural precursor in the sialic acid biosynthesis pathway.[1] It is presumed that ¹³C-TalNAc enters this pathway and is converted in a series of enzymatic steps into a ¹³C-labeled sialic acid, which is then incorporated into glycoconjugates. The efficiency of this process can be influenced by the substrate specificity of the enzymes in the pathway for this particular isomer.

Q3: What are the key enzymes involved in the metabolic conversion of ¹³C-TalNAc to sialic acid?

The key enzymes are part of the sialic acid biosynthesis pathway.[1][2] While direct studies on TalNAc are limited, based on the known pathway for ManNAc, the key enzymes would be:

  • N-acetylmannosamine kinase (MNK) : Phosphorylates the sugar.

  • N-acetylneuraminate-9-phosphate synthase (NANS) : Condenses the phosphorylated sugar with phosphoenolpyruvate.

  • N-acetylneuraminate-9-phosphate phosphatase (NANP) : Removes the phosphate (B84403) group to form sialic acid.

  • CMP-sialic acid synthetase (CMAS) : Activates sialic acid for its transport into the Golgi apparatus.

  • Sialyltransferases (STs) : Transfer the activated sialic acid to glycoconjugates.

Q4: How long should I incubate my cells with ¹³C-TalNAc?

The optimal incubation time can vary depending on the cell type, its metabolic rate, and the specific experimental question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time required to reach isotopic steady state, where the enrichment of ¹³C in the sialic acid pool becomes constant.

Troubleshooting Guide

Issue 1: Low or No Incorporation of ¹³C-TalNAc

Potential Cause Suggested Solution
Suboptimal concentration of ¹³C-TalNAc Perform a dose-response experiment with a range of concentrations (e.g., 10-100 µM). For the related compound ManNAc, concentrations of 20-40 mM have been used effectively in some contexts.[3]
Poor uptake by the cell line Some cell lines may have inefficient transport of TalNAc. Ensure the cell line is healthy and actively dividing. If uptake is a known issue for your cell line with other sugars, consider alternative delivery methods if available.
Low activity of sialic acid biosynthesis pathway Some cell lines may have inherently low expression of key enzymes in the sialic acid pathway. You can assess the expression of enzymes like GNE (which has epimerase and kinase activity) and NANS via qPCR or western blotting.
Competition with other sugars in the medium High concentrations of glucose or other sugars in the culture medium may inhibit the uptake and metabolism of ¹³C-TalNAc.[4] Consider using a medium with a lower glucose concentration during the labeling period, ensuring it does not adversely affect cell viability.
Degradation of ¹³C-TalNAc in the medium While generally stable, prolonged incubation at 37°C could lead to some degradation. Prepare fresh labeling medium for each experiment.

Issue 2: Cell Toxicity or Reduced Viability

Potential Cause Suggested Solution
High concentration of ¹³C-TalNAc Reduce the concentration of ¹³C-TalNAc used for labeling. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your specific cell line.
Metabolic stress due to altered glycosylation The incorporation of an unnatural sugar analog might interfere with normal cellular processes. Monitor cell morphology and proliferation during the labeling period. Consider reducing the incubation time.
Contaminants in the ¹³C-TalNAc preparation Ensure the purity of the ¹³C-TalNAc. If possible, obtain a certificate of analysis from the supplier.

Issue 3: Unexpected or Inconsistent Labeling Patterns

Potential Cause Suggested Solution
Metabolic shunting to other pathways While TalNAc is expected to primarily enter the sialic acid pathway, it is possible that in some cell types it could be metabolized differently. This would require more in-depth metabolic flux analysis to investigate.
Variable metabolic states of cells Ensure that cells are in a consistent growth phase (e.g., mid-log phase) at the start of each experiment. Cell density and passage number can influence metabolic activity.
Incomplete quenching of metabolism During sample collection, it is crucial to rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by flash-freezing the cell pellet in liquid nitrogen.

Quantitative Data Summary

The following table summarizes data on the incorporation of N-acetyl-D-mannosamine (ManNAc) analogs from the literature to provide a reference for expected incorporation efficiencies. Note that these are not for ¹³C-TalNAc and efficiency will vary by cell type and experimental conditions.

Compound Cell Line Concentration Incubation Time Incorporation Efficiency (% of total sialic acid)
Ac₄ManNAzJurkat50 µMNot specified~3% in mouse heart tissue
Ac₄ManNAlLNCaPNot specifiedNot specified78%
Ac₄ManNAzLNCaPNot specifiedNot specified51%

Data adapted from a study on metabolic labeling with alkynyl and azido (B1232118) sugars.[5]

Experimental Protocols

Protocol: Metabolic Labeling of Cultured Cells with ¹³C-TalNAc

1. Reagent Preparation:

  • ¹³C-TalNAc Stock Solution: Prepare a 10 mM stock solution of ¹³C-TalNAc in sterile phosphate-buffered saline (PBS) or cell culture medium. Filter-sterilize through a 0.22 µm filter and store at -20°C.

  • Labeling Medium: Prepare complete cell culture medium and supplement it with the desired final concentration of ¹³C-TalNAc from the stock solution. For initial experiments, a concentration range of 25-50 µM is recommended.

2. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to 70-80% confluency.

  • Aspirate the growth medium and wash the cells once with sterile PBS.

  • Add the pre-warmed ¹³C-TalNAc-containing labeling medium to the cells.

  • Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).

3. Cell Harvesting and Metabolite Extraction:

  • Place the culture vessel on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • For adherent cells, add an appropriate volume of a suitable lysis buffer or use a cell scraper to collect the cells in PBS. For suspension cells, pellet the cells by centrifugation.

  • Flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Store the pellets at -80°C until further analysis.

  • For analysis of sialoglycans, subsequent steps would involve hydrolysis, purification, and analysis by mass spectrometry or other appropriate methods.

Visualizations

Sialic_Acid_Biosynthesis_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Golgi Golgi Apparatus UDP-GlcNAc UDP-GlcNAc ManNAc ManNAc UDP-GlcNAc->ManNAc GNE (epimerase) ManNAc-6P ManNAc-6P ManNAc->ManNAc-6P GNE (kinase) 13C-TalNAc 13C-TalNAc 13C-TalNAc->ManNAc-6P GNE (kinase) Neu5Ac-9P Neu5Ac-9P ManNAc-6P->Neu5Ac-9P NANS Neu5Ac Neu5Ac Neu5Ac-9P->Neu5Ac NANP Neu5Ac_n Neu5Ac Neu5Ac->Neu5Ac_n Transport CMP-Neu5Ac CMP-Neu5Ac CMP-Neu5Ac_g CMP-Neu5Ac CMP-Neu5Ac->CMP-Neu5Ac_g Transport Neu5Ac_n->CMP-Neu5Ac CMAS Sialoglycans Sialoglycans CMP-Neu5Ac_g->Sialoglycans Sialyltransferases

Caption: Sialic acid biosynthesis pathway showing the putative entry point of ¹³C-TalNAc.

Experimental_Workflow A 1. Cell Seeding & Growth (to 70-80% confluency) B 2. Prepare Labeling Medium (with 13C-TalNAc) A->B C 3. Medium Exchange & Incubation (e.g., 24-72 hours) B->C D 4. Cell Harvesting (Wash with ice-cold PBS) C->D E 5. Quench Metabolism (Flash-freeze in liquid nitrogen) D->E F 6. Sample Preparation (Hydrolysis, Purification) E->F G 7. Analysis (e.g., Mass Spectrometry) F->G

Caption: General experimental workflow for ¹³C-TalNAc metabolic labeling.

Troubleshooting_Guide Start Low or No Incorporation? Conc Is the concentration optimal? Start->Conc Viability Is cell viability affected? Conc->Viability No Sol_Conc Optimize concentration (Dose-response) Conc->Sol_Conc Yes Pathway Is the sialic acid pathway active? Viability->Pathway No Sol_Viability Reduce concentration or incubation time Viability->Sol_Viability Yes Sol_Pathway Check enzyme expression or use a different cell line Pathway->Sol_Pathway No Success Successful Incorporation Pathway->Success Yes

Caption: Troubleshooting decision tree for low ¹³C-TalNAc incorporation.

References

Technical Support Center: N-acetyl-D-talosamine-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity with N-acetyl-D-talosamine-13C in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal for my this compound standard. What are the potential causes?

A low signal for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings. Common causes include:

  • Poor Ionization Efficiency: N-acetylated amino sugars can have inherently low ionization efficiency in electrospray ionization (ESI).

  • Suboptimal Liquid Chromatography (LC) Conditions: The choice of chromatographic column and mobile phase is critical for retaining and eluting this polar analyte in a sharp peak.

  • In-source Fragmentation: The molecule may be fragmenting within the ion source of the mass spectrometer before detection of the parent ion.

  • Adduct Formation: The signal may be distributed among various adducts (e.g., sodium, potassium), reducing the intensity of the desired protonated molecule.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of your analyte.

  • Sample Degradation: Improper storage or handling can lead to the degradation of the standard.

Q2: How can I improve the signal intensity of this compound in my LC-MS method?

To enhance the signal, a systematic optimization of your LC-MS method is recommended. Key areas to focus on include:

  • Chromatography: For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[1][2][3]

  • Mobile Phase Composition: The addition of mobile phase modifiers is crucial. For positive ion mode, formic acid or ammonium (B1175870) formate (B1220265) can improve protonation. For negative ion mode, ammonium acetate (B1210297) or acetic acid may be beneficial.[1][2]

  • Mass Spectrometer Parameters: Optimize the ESI source parameters, including capillary voltage, gas temperatures, and flow rates, to maximize the signal for your specific compound.

  • Consider Derivatization: If signal intensity remains low, derivatization of the sugar with a tag that enhances ionization efficiency, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), can significantly improve detection.[4][5][6][7]

Q3: My signal is inconsistent between runs. What could be causing this variability?

Inconsistent signal intensity is often related to:

  • LC System Instability: Fluctuations in pump pressure, inconsistent mobile phase mixing, or a contaminated column can lead to variable retention times and peak areas.

  • Sample Preparation Variability: Ensure your sample preparation protocol is consistent, especially if it involves multiple steps.

  • Injector Issues: Problems with the autosampler, such as inconsistent injection volumes, can cause significant variability.

  • Matrix Effects: If analyzing complex samples, variations in the matrix composition between samples can lead to differing levels of ion suppression. The use of a stable isotope-labeled internal standard, like this compound, is intended to correct for this; however, severe ion suppression can still impact the signal.

Q4: I see multiple peaks that could correspond to my compound (e.g., M+H, M+Na, M+K). How do I handle this?

The presence of multiple adducts is common for sugars in ESI-MS.[8] To manage this:

  • Optimize for a Single Adduct: Adjust your mobile phase to favor the formation of a single, consistent adduct. For example, adding a low concentration of sodium acetate can promote the formation of the [M+Na]+ adduct, which is often more stable and intense than the protonated molecule.

  • Data Analysis: Sum the intensities of the most abundant adducts during data processing to get a more accurate representation of the total analyte signal.

Troubleshooting Guides

Guide 1: Optimizing LC-MS Conditions

This guide provides starting points for optimizing your LC-MS method for this compound.

Table 1: Recommended Starting Parameters for LC-MS Analysis

ParameterRecommendation for HILICRecommendation for Reversed-Phase (if HILIC is not available)
Column Amide- or diol-based HILIC columnC18 column (less ideal for this polar analyte)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient Start with high organic (e.g., 95% B), ramp down to eluteStart with high aqueous (e.g., 5% B), ramp up to elute
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.5 mL/min
Column Temp. 30 - 50 °C30 - 50 °C
Ionization Mode Positive ESI is common for N-acetylated sugarsPositive ESI
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM or MRM
Guide 2: Addressing Potential Fragmentation

N-acetylated hexosamines can undergo fragmentation in the mass spectrometer. Understanding these pathways can help in method optimization.

Table 2: Common Fragments of N-acetylhexosamines

m/zDescription
[M+H - H₂O]+Loss of water
[M+H - 2H₂O]+Loss of two water molecules
Various smaller fragmentsResulting from ring cleavage

Data based on fragmentation patterns of N-acetylhexosamines.[9]

To minimize in-source fragmentation, you can try reducing the fragmentor or cone voltage in the ion source settings of your mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standards at the desired concentrations for your experiment.

  • Sample Dilution:

    • Dilute your experimental samples with the initial mobile phase composition to ensure compatibility with the LC system and to minimize matrix effects.

  • Filtration:

    • Filter all standards and samples through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Protocol 2: PMP Derivatization for Enhanced Sensitivity

This protocol is adapted from methods for monosaccharide analysis and can significantly improve signal intensity.[4][5][6][7]

  • Sample Preparation:

    • Dry down an appropriate amount of your sample or standard in a microcentrifuge tube.

  • Derivatization Reaction:

    • Prepare a 0.5 M solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • Prepare a 0.3 M solution of sodium hydroxide (B78521).

    • Add 50 µL of the PMP solution and 50 µL of the sodium hydroxide solution to the dried sample.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture at 70°C for 30 minutes.

  • Neutralization:

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.

  • Extraction:

    • Add 200 µL of water and 200 µL of chloroform (B151607) to the tube.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Discard the lower chloroform layer. Repeat the extraction two more times to remove excess PMP.

  • Analysis:

    • The aqueous upper layer containing the PMP-labeled this compound is ready for LC-MS analysis.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow Start Start: Low Signal of This compound CheckMS Step 1: Verify MS Parameters - Is the instrument tuned? - Correct m/z for parent ion and adducts? Start->CheckMS CheckLC Step 2: Evaluate LC Conditions - Are you using HILIC? - Is there a sharp peak shape? CheckMS->CheckLC Parameters Correct ConsultExpert Consult Instrument Specialist CheckMS->ConsultExpert Instrument Issue Suspected OptimizeMobilePhase Step 3: Optimize Mobile Phase - Add formic acid or ammonium formate. - Test different organic percentages. CheckLC->OptimizeMobilePhase Peak Shape Poor or No Retention CheckSamplePrep Step 4: Review Sample Preparation - Is the sample concentration sufficient? - Is the sample clean? CheckLC->CheckSamplePrep Good Peak Shape, Still Low Signal OptimizeMobilePhase->CheckLC Re-evaluate ProblemSolved Problem Solved OptimizeMobilePhase->ProblemSolved Signal Improved ConsiderDerivatization Step 5: Consider Derivatization - Perform PMP derivatization for significantly enhanced signal. CheckSamplePrep->ConsiderDerivatization Sample Prep OK, Signal Still Low CheckSamplePrep->ProblemSolved Signal Improved ConsiderDerivatization->ProblemSolved Signal Improved

References

Technical Support Center: N-acetyl-D-talosamine-13C Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-acetyl-D-talosamine-13C (TalNAc-¹³C) in metabolic labeling experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize metabolic scrambling and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of N-acetyl-D-talosamine-¹³C?

A1: Metabolic scrambling refers to the conversion of N-acetyl-D-talosamine-¹³C (TalNAc-¹³C) into other metabolites, leading to the incorporation of the ¹³C label into molecules other than the intended target glycoconjugates. This can obscure the specific metabolic fate of TalNAc and lead to misinterpretation of experimental results. The primary concern is the potential epimerization of TalNAc-¹³C to its more common isomers, N-acetyl-D-glucosamine-¹³C (GlcNAc-¹³C) or N-acetyl-D-galactosamine-¹³C (GalNAc-¹³C), which can then enter the hexosamine biosynthetic pathway (HBP).

Q2: What are the primary enzymatic pathways that could lead to the scrambling of my TalNAc-¹³C label?

A2: The most likely cause of metabolic scrambling is the action of epimerases. While specific epimerases for TalNAc are not well-characterized in mammalian cells, it is plausible that enzymes with broad substrate specificity, such as those that act on GlcNAc and GalNAc, could also recognize TalNAc. Once converted to GlcNAc-¹³C, the label can be incorporated into UDP-GlcNAc, a key precursor for N-linked and O-linked glycosylation, as well as the synthesis of other glycans.[1][2]

Q3: My mass spectrometry data shows ¹³C enrichment in unexpected metabolites. How can I confirm this is due to scrambling?

A3: To confirm metabolic scrambling, you can perform a time-course experiment and analyze the isotopologue distribution in key downstream metabolites of the hexosamine biosynthetic pathway, such as UDP-GlcNAc and sialic acids. If you observe an increase in ¹³C enrichment in these molecules over time, it strongly suggests that your TalNAc-¹³C is being metabolized and incorporated into these pathways.

Q4: Are there any known inhibitors I can use to minimize the scrambling of TalNAc-¹³C?

A4: While there are no specific inhibitors for TalNAc epimerization, you could consider using general inhibitors of glycosylation or the hexosamine biosynthetic pathway to assess the extent of scrambling. For example, tunicamycin (B1663573) inhibits N-linked glycosylation, which could help determine if the ¹³C label is being incorporated into N-glycans. However, these are broad-spectrum inhibitors and will affect overall cellular glycosylation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low incorporation of TalNAc-¹³C into target glycoconjugates. 1. Poor cellular uptake: TalNAc may not be efficiently transported into the cell. 2. Low concentration of TalNAc-¹³C: The supplied concentration may be insufficient for detectable incorporation. 3. Cell health: Poor cell viability can lead to reduced metabolic activity.1. Optimize incubation time and concentration of TalNAc-¹³C. Consider using peracetylated versions of TalNAc to improve cell permeability. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
¹³C label detected in GlcNAc, GalNAc, or sialic acids. Metabolic scrambling: TalNAc-¹³C is likely being epimerized to GlcNAc-¹³C or GalNAc-¹³C and entering the hexosamine biosynthetic pathway.1. Shorten incubation time: Use the shortest possible incubation time that still allows for detectable incorporation into your target molecule. This will minimize the time for enzymatic conversion. 2. Lower TalNAc-¹³C concentration: High substrate concentrations can sometimes drive off-target enzymatic reactions. 3. Perform parallel labeling: Use ¹³C-labeled GlcNAc or GalNAc in parallel experiments to map their metabolic fate and compare it to that of TalNAc-¹³C.
Widespread, low-level ¹³C enrichment across many metabolites. Entry into central carbon metabolism: If TalNAc-¹³C is converted to GlcNAc-¹³C, it can be further metabolized to fructose-6-phosphate (B1210287) and enter glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.1. Analyze key metabolic intermediates: Measure the ¹³C enrichment in metabolites such as lactate, citrate, and ribose-5-phosphate (B1218738) to confirm entry into central carbon metabolism. 2. Use specific pathway inhibitors (with caution): For example, using an inhibitor of glycolysis could help determine the extent to which the ¹³C label is flowing through this pathway. Be aware of potential off-target effects.

Experimental Protocols

Protocol 1: Time-Course Analysis of TalNAc-¹³C Incorporation and Scrambling
  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Labeling: Replace the normal growth medium with a medium containing the desired concentration of TalNAc-¹³C.

  • Sample Collection: Harvest cell pellets and culture medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Metabolite Extraction: Perform a polar metabolite extraction from the cell pellets using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the isotopologue distribution of TalNAc, GlcNAc, UDP-GlcNAc, and other relevant metabolites.

  • Data Analysis: Plot the percentage of ¹³C enrichment for each metabolite over time to visualize the kinetics of incorporation and scrambling.

Protocol 2: Competitive Inhibition Assay to Assess Epimerization
  • Cell Culture: Prepare replicate cultures of your cells of interest.

  • Labeling Conditions:

    • Condition A: Label with TalNAc-¹³C.

    • Condition B: Label with TalNAc-¹³C and a 10-fold excess of unlabeled GlcNAc.

    • Condition C: Label with TalNAc-¹³C and a 10-fold excess of unlabeled GalNAc.

  • Incubation: Incubate the cells for a predetermined time (e.g., 8 hours).

  • Metabolite Extraction and Analysis: Extract metabolites and analyze by LC-MS/MS as described in Protocol 1.

  • Data Analysis: Compare the incorporation of TalNAc-¹³C into the target glycoconjugate and the appearance of ¹³C in GlcNAc/GalNAc-related metabolites across the different conditions. A reduction in scrambling in the presence of excess unlabeled epimers would suggest competition for the same enzyme(s).

Visualizations

Metabolic_Scrambling_Pathway TalNAc_13C TalNAc-¹³C Target Target Glycoconjugate TalNAc_13C->Target Direct Incorporation (Desired Pathway) Epimerase Epimerase(s)? TalNAc_13C->Epimerase Metabolic Scrambling GlcNAc_13C GlcNAc-¹³C Epimerase->GlcNAc_13C GalNAc_13C GalNAc-¹³C Epimerase->GalNAc_13C HBP Hexosamine Biosynthetic Pathway GlcNAc_13C->HBP GalNAc_13C->HBP UDP_GlcNAc_13C UDP-GlcNAc-¹³C HBP->UDP_GlcNAc_13C Central_Metabolism Central Carbon Metabolism HBP->Central_Metabolism Further Metabolism Other_Glycans Other Glycans UDP_GlcNAc_13C->Other_Glycans

Caption: Potential metabolic pathways of N-acetyl-D-talosamine-¹³C.

Troubleshooting_Workflow Start Experiment with TalNAc-¹³C Check_Incorporation Is TalNAc-¹³C incorporated into the target molecule? Start->Check_Incorporation Check_Scrambling Is ¹³C label detected in GlcNAc, GalNAc, or their derivatives? Check_Incorporation->Check_Scrambling Yes Optimize_Uptake Optimize concentration and incubation time. Check cell viability. Check_Incorporation->Optimize_Uptake No Minimize_Scrambling Reduce incubation time. Perform time-course analysis. Consider competitive inhibition assay. Check_Scrambling->Minimize_Scrambling Yes Success Successful Labeling Check_Scrambling->Success No Optimize_Uptake->Start Minimize_Scrambling->Start Further_Analysis Investigate entry into central carbon metabolism. Minimize_Scrambling->Further_Analysis

Caption: A logical workflow for troubleshooting TalNAc-¹³C labeling experiments.

References

Technical Support Center: Addressing Potential Cytotoxicity of N-acetyl-D-talosamine-13C in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of N-acetyl-D-talosamine-13C, particularly in the context of long-term experimental studies. Currently, there is limited publicly available data specifically addressing the cytotoxicity of N-acetyl-D-talosamine. Therefore, this resource offers a framework for identifying and troubleshooting potential cytotoxicity issues, based on established methodologies in toxicology and cell biology.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the potential cytotoxicity of this compound?

A1: The initial assessment should involve a dose-response and time-course evaluation in a relevant cell line. It is recommended to use multiple cytotoxicity assays that measure different cellular endpoints, such as metabolic activity (e.g., MTT or XTT assay), membrane integrity (e.g., LDH release assay), and cell viability (e.g., trypan blue exclusion or a live/dead staining assay).

Q2: Are there known mechanisms of cytotoxicity for compounds structurally similar to N-acetyl-D-talosamine?

A2: While specific data for N-acetyl-D-talosamine is scarce, other N-acetylated monosaccharides have been investigated. For instance, some N-acetyl-D-mannosamine analogues have shown to inhibit cellular replication.[1] Potential mechanisms of drug-induced toxicity can include the production of reactive metabolites, inhibition of metabolic enzymes, disruption of cellular signaling pathways, and induction of oxidative stress.[2][3]

Q3: How can I be sure that the observed cytotoxicity is not an artifact of the assay itself?

A3: Assay interference is a common issue. For example, colored compounds can interfere with absorbance readings in colorimetric assays.[4] It is crucial to include proper controls, such as a "compound-only" control in a cell-free medium to measure any intrinsic absorbance or fluorescence of this compound.[4] Additionally, comparing results from assays with different detection methods (e.g., absorbance, fluorescence, luminescence) can help confirm the findings.

Q4: What are the key considerations when designing a long-term in vivo toxicology study for this compound?

A4: Long-term in vivo studies are crucial for understanding the cumulative or delayed effects of a compound.[5] Key design considerations include:

  • Dose Range Finding Studies: Preliminary studies to determine a dose range that does not cause acute, severe toxicity.[5]

  • Route of Administration: The chosen route should be relevant to the intended clinical application.[6][7]

  • Duration of Study: The length of the study should be sufficient to observe potential chronic effects.[8]

  • Endpoint Analysis: This should include regular monitoring of animal health, body weight, food and water consumption, as well as terminal analysis of organ weights, histopathology, and clinical chemistry.[6][7]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during your experiments.

Issue 1: High Variability Between Replicate Wells in In Vitro Assays

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling.
Pipetting Errors Use calibrated pipettes and maintain a consistent technique. For improved consistency, consider using a multichannel pipette.[4]
Edge Effects The outer wells of a microplate are prone to evaporation. Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[4]
Incomplete Solubilization In tetrazolium-based assays (e.g., MTT), ensure complete dissolution of the formazan (B1609692) crystals by vigorous pipetting or using an orbital shaker.[4]

Issue 2: Negative Control (Untreated Cells) Shows High Cytotoxicity

Potential Cause Troubleshooting Steps
Cell Culture Health Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).
Serum Quality Use a consistent source and batch of serum. If using a serum-free or low-serum medium, it may be inducing cell death.[9]
Handling-Induced Damage Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes.[9] Handle cells gently.
Incubation Conditions Ensure the incubator has stable temperature, humidity, and CO2 levels.

Issue 3: Discrepancy Between Different Cytotoxicity Assays (e.g., low LDH release but significant cell death observed by microscopy)

Potential Cause Troubleshooting Steps
Timing of Assay LDH is released during late-stage apoptosis or necrosis.[9] If the compound induces a slow cell death process, you may need to extend the treatment duration.
Mechanism of Cell Death Some compounds may inhibit metabolic activity (affecting MTT assays) without immediately compromising membrane integrity (measured by LDH release). Consider using an apoptosis-specific assay, such as Annexin V staining.
Enzyme Inhibition The test compound itself may inhibit the LDH enzyme, leading to a false negative result.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the level of cytotoxicity induced at a particular time point or concentration.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Controls: Include a positive control (cells lysed to release maximum LDH) to calculate the percentage of LDH release.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Toxicology start Start: this compound dose_response Dose-Response & Time-Course Studies start->dose_response multi_assay Multiple Cytotoxicity Assays (MTT, LDH, Live/Dead) dose_response->multi_assay mechanism Mechanism of Action Investigation (Apoptosis, Oxidative Stress) multi_assay->mechanism dose_finding Dose Range Finding mechanism->dose_finding Proceed if cytotoxicity is observed long_term Long-Term Repeated Dose Study dose_finding->long_term endpoints Endpoint Analysis (Histopathology, Clinical Chemistry) long_term->endpoints conclusion Safety Profile Assessment endpoints->conclusion

Caption: A general workflow for assessing the cytotoxicity of a novel compound.

signaling_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage DNA Damage ros->dna_damage caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis dna_damage->apoptosis

Caption: A hypothetical signaling pathway for drug-induced cytotoxicity.

troubleshooting_tree start Unexpected Cytotoxicity Observed q1 Is there high variability between replicates? start->q1 a1 Check cell seeding, pipetting, and edge effects. q1->a1 Yes q2 Does the negative control show cytotoxicity? q1->q2 No a1->q2 a2 Verify cell health, media, and handling procedures. q2->a2 Yes q3 Is there assay interference? q2->q3 No a2->q3 a3 Run compound-only controls and use multiple assay types. q3->a3 Yes end Re-evaluate results q3->end No a3->end

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Overcoming Matrix Effects in N-acetyl-D-talosamine-¹³C LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-acetyl-D-talosamine.

Troubleshooting Guide

Issue 1: Low or No Analyte Signal (Poor Recovery)

Question: I am not seeing a signal for N-acetyl-D-talosamine or the signal is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low or no analyte signal can be attributed to several factors, including issues with sample preparation, chromatographic conditions, or the mass spectrometer settings.

Possible Causes & Solutions:

  • Inefficient Extraction: N-acetyl-D-talosamine is a polar compound, and the chosen extraction method might not be suitable.

    • Solution: For biological fluids like plasma or serum, consider optimizing your sample preparation. Protein precipitation is a quick but often less clean method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.[1][2] For polar metabolites, a two-phase or three-phase LLE with solvents like methanol (B129727), chloroform (B151607), and water can be effective in separating polar and non-polar components.[3][4]

  • Analyte Adsorption: Polar analytes can sometimes adsorb to the surfaces of the LC system, especially metal components.

    • Solution: Consider using metal-free columns and tubing if you suspect analyte chelation or adsorption.[5]

  • Suboptimal Chromatographic Retention: As a polar molecule, N-acetyl-D-talosamine may not be well-retained on traditional reversed-phase columns.[6]

    • Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar compounds.[7][8]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of N-acetyl-D-talosamine in the MS source.[9]

    • Solution: Improve sample cleanup using SPE, particularly cartridges designed for phospholipid removal if working with plasma or serum.[7][10] Also, optimize the chromatographic separation to move the analyte peak away from regions of significant ion suppression.[11]

Issue 2: Inconsistent or Irreproducible Results

Question: My results for N-acetyl-D-talosamine are highly variable between injections and between different sample batches. What could be the reason?

Answer:

Inconsistent results are often a hallmark of uncompensated matrix effects, where the extent of ion suppression or enhancement varies from sample to sample.[9]

Possible Causes & Solutions:

  • Variable Matrix Effects: The composition of biological matrices can differ between individuals or batches, leading to variable ion suppression.[12]

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variable matrix effects is to use a SIL-IS. N-acetyl-D-talosamine-¹³C is commercially available and should be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3][13][14] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[12]

    • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to mimic the matrix effects observed in the actual samples.[2]

  • Inconsistent Sample Preparation: Variability in the sample preparation workflow can lead to inconsistent results.

    • Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Automated sample preparation can improve reproducibility.

  • Carryover: Residual analyte from a previous high-concentration sample can carry over to the next injection, causing artificially high results in the subsequent sample.

    • Solution: Optimize the wash steps in your autosampler and LC method. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peak for N-acetyl-D-talosamine is showing significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. It can be caused by a variety of factors related to the chromatography.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Polar analytes can have secondary interactions with the stationary phase, especially with residual silanols on silica-based columns.

    • Solution: Adjust the mobile phase pH and buffer concentration. For HILIC separations, the choice of buffer and its concentration can significantly impact peak shape.[8]

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the injection solvent is as similar as possible to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for N-acetyl-D-talosamine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[15] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[16] N-acetyl-D-talosamine, being a polar molecule, is often analyzed using HILIC, where early eluting matrix components can cause significant ion suppression.[17]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The most common method to evaluate matrix effects is the post-extraction spike method.[1] You compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][11][18]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of N-acetyl-D-talosamine?

A3: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS analysis.[12] N-acetyl-D-talosamine-¹³C is the ideal internal standard as it has nearly identical chemical and physical properties to the unlabeled analyte.[3][13][14] It will co-elute and experience the same degree of matrix effects, thus providing the most accurate and precise quantification.

Q4: Which sample preparation technique is best for analyzing N-acetyl-D-talosamine in plasma?

A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as many endogenous components remain in the supernatant. It may be suitable for initial screening or if the analyte concentration is high.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For a polar analyte like N-acetyl-D-talosamine, a multi-solvent system (e.g., methanol/chloroform/water) can be used to partition the analyte into the aqueous phase, leaving lipids and other non-polar interferences in the organic phase.[3][4][12]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and can be tailored to the analyte's properties. For plasma samples, using a phospholipid removal SPE plate or cartridge is highly effective at reducing matrix effects caused by these abundant lipids.[7][10] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can also be very effective for cleaning up complex biological samples.

Q5: What type of liquid chromatography is most suitable for N-acetyl-D-talosamine?

A5: Due to its high polarity, N-acetyl-D-talosamine is not well-retained on conventional reversed-phase columns.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which allows for the retention and separation of polar analytes.[7][8]

Data Presentation

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Ion Suppression/Enhancement
Protein Precipitation (PPT) 85 - 10540 - 70Significant Suppression
Liquid-Liquid Extraction (LLE) 70 - 9575 - 95Moderate to Low Suppression
Solid-Phase Extraction (SPE) 80 - 10090 - 110Minimal Suppression/Enhancement
SPE (with Phospholipid Removal) 85 - 10595 - 105Very Minimal Suppression

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

The following are general protocols that can be used as a starting point for developing a robust LC-MS method for N-acetyl-D-talosamine. These protocols must be optimized and validated for your specific application and matrix.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 10 µL of N-acetyl-D-talosamine-¹³C internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma/serum sample, add 10 µL of N-acetyl-D-talosamine-¹³C internal standard working solution.

  • Add 400 µL of methanol and vortex for 30 seconds.

  • Add 200 µL of chloroform and vortex for 30 seconds.

  • Add 300 µL of water and vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes to achieve phase separation.

  • Carefully collect the upper aqueous layer, which contains the polar metabolites including N-acetyl-D-talosamine.[4]

  • Evaporate the aqueous layer to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) with Phospholipid Removal
  • Condition a phospholipid removal SPE plate well with 200 µL of methanol.

  • To 100 µL of plasma/serum sample, add 10 µL of N-acetyl-D-talosamine-¹³C internal standard working solution.

  • Add 300 µL of 1% formic acid in acetonitrile to the sample, vortex to mix.

  • Load the entire mixture onto the conditioned SPE plate.

  • Apply vacuum or positive pressure to pull the sample through the sorbent. The eluate contains the analyte, while phospholipids (B1166683) are retained.

  • Collect the eluate.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase for injection.

Representative HILIC-MS/MS Method
  • LC Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Water:Acetonitrile.[17]

  • Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in 5:95 Water:Acetonitrile.[17]

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min. (This is an example and must be optimized).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-acetyl-D-talosamine and N-acetyl-D-talosamine-¹³C need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Low Signal for N-acetyl-D-talosamine check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? (N-acetyl-D-talosamine-13C) start->check_is implement_is Implement SIL-IS. Add at the beginning of sample prep. check_is->implement_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_significant Matrix Effects > 20%? assess_me->me_significant optimize_sp Optimize Sample Preparation (LLE or SPE) me_significant->optimize_sp Yes check_chrom Review Chromatography me_significant->check_chrom No optimize_sp->check_chrom retention_ok Adequate Retention and Good Peak Shape? check_chrom->retention_ok use_hilic Switch to HILIC column retention_ok->use_hilic No Retention optimize_mp Optimize Mobile Phase (pH, buffer strength) retention_ok->optimize_mp Poor Shape final_review Method Validation retention_ok->final_review Yes use_hilic->final_review optimize_mp->final_review

Caption: Troubleshooting workflow for LC-MS analysis of N-acetyl-D-talosamine.

Sample_Prep_Decision_Tree start Start: Select Sample Prep for N-acetyl-D-talosamine in Biological Matrix sensitivity_needed High Sensitivity Required? start->sensitivity_needed ppt Protein Precipitation (PPT) - Fast, but high matrix effects sensitivity_needed->ppt No high_throughput High Throughput Needed? sensitivity_needed->high_throughput Yes end Proceed to LC-MS Analysis ppt->end lle Liquid-Liquid Extraction (LLE) - Good for polar analytes - Removes lipids high_throughput->lle No spe Solid-Phase Extraction (SPE) - Cleanest extracts - Phospholipid removal option high_throughput->spe Yes lle->end spe->end

Caption: Decision tree for selecting a sample preparation method.

References

data analysis workflow for N-acetyl-D-talosamine-13C fluxomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-D-talosamine-13C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental and computational aspects of using this novel tracer.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound MFA experiments.

Data Presentation: Hypothetical Metabolic Fluxes

The following table summarizes hypothetical flux data from an experiment using this compound as a tracer in a cancer cell line. This data is for illustrative purposes to demonstrate how quantitative results are presented.

Metabolic ReactionFlux (nmol/10^6 cells/hr)Confidence Interval (95%)
N-acetyl-D-talosamine Uptake50.2[45.1, 55.3]
Epimerization to N-acetyl-D-glucosamine-6-P35.8[30.2, 41.4]
Glycolysis (from GlcNAc-6-P)25.1[20.9, 29.3]
Pentose (B10789219) Phosphate (B84403) Pathway5.7[4.1, 7.3]
Hexosamine Biosynthesis Pathway4.9[3.8, 6.0]
TCA Cycle Entry (as Acetyl-CoA)15.3[12.5, 18.1]
Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites

Question: I have completed my labeling experiment with this compound, but the mass spectrometry data shows very low or no enrichment in metabolites of glycolysis or the TCA cycle. What could be the problem?

Answer:

This is a common issue when working with novel tracers. Several factors could be contributing to the low label incorporation:

  • Inefficient Cellular Uptake: Unlike glucose, which has dedicated high-affinity transporters, the uptake mechanism for N-acetyl-D-talosamine may not be efficient in your cell line or organism.

  • Slow Metabolic Processing: The initial enzymatic steps to introduce N-acetyl-D-talosamine into central carbon metabolism might be slow or have low activity. The relevant enzymes, such as a putative N-acetyl-D-talosamine kinase or epimerase, may not be highly expressed or may have a low affinity for this substrate.

  • Incorrect Labeling Duration: The time required to reach isotopic steady-state can be significantly longer for less readily metabolized substrates compared to glucose.

Troubleshooting Steps:

  • Verify Uptake: Perform a time-course experiment to measure the uptake of this compound from the medium. This can be done by quantifying the tracer concentration in the medium over time using LC-MS.

  • Increase Tracer Concentration: Consider increasing the concentration of this compound in the culture medium. However, be sure to perform a dose-response experiment to check for any potential toxicity.

  • Extend Labeling Time: If uptake is confirmed but intracellular labeling is low, extend the labeling duration. Collect samples at multiple time points (e.g., 24, 48, 72 hours) to determine when isotopic steady-state is reached.

  • Consider a Different Cell Line/Organism: The metabolic capacity to utilize N-acetyl-D-talosamine may be cell-type or organism-specific. If possible, test a different model system.

Issue 2: Poor Model Fit and Wide Confidence Intervals for Flux Estimates

Question: My flux analysis software is giving me a poor statistical fit for the model, and the calculated flux values have very large confidence intervals. How can I improve this?

Answer:

A poor model fit and wide confidence intervals suggest that the experimental data does not sufficiently constrain the metabolic model. This can be due to several reasons:

  • Inaccurate Metabolic Network Model: The assumed metabolic pathway for N-acetyl-D-talosamine may be incorrect or incomplete. Since the metabolism of this sugar is not well-characterized, a hypothetical model is often used.

  • Insufficient Labeling Information: The labeling patterns generated from this compound alone may not be sufficient to resolve all the fluxes in your network.

  • Errors in Measurement Data: Inaccurate measurement of extracellular fluxes (uptake/secretion rates) or mass isotopomer distributions will lead to a poor fit.

Troubleshooting Steps:

  • Refine the Metabolic Model: Based on the known metabolism of its epimers, N-acetyl-D-glucosamine and N-acetyl-D-mannosamine, the metabolic entry point is likely via phosphorylation and epimerization to enter the hexosamine biosynthesis pathway and glycolysis.[1][2][3] Consider alternative or additional reactions in your model.

  • Perform Parallel Labeling Experiments: Use a combination of different 13C-labeled tracers in parallel experiments. For example, in addition to this compound, perform experiments with [1,2-13C]-glucose or [U-13C]-glutamine. This will provide complementary labeling data to better constrain the model.[4]

  • Verify Experimental Measurements: Ensure that your measurements of substrate uptake and product secretion rates are accurate. Re-run mass spectrometry analysis to confirm the mass isotopomer distributions.

  • Check for Isotopic Impurity of the Tracer: Verify the isotopic purity of your this compound tracer using MS analysis and correct for it in your flux analysis software.

Frequently Asked Questions (FAQs)

Q1: What is the likely metabolic pathway for N-acetyl-D-talosamine in mammalian cells or E. coli?

A1: The metabolic pathway of N-acetyl-D-talosamine is not well-established. However, based on the metabolism of its close epimers, N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc), a plausible hypothetical pathway involves the following steps:

  • Phosphorylation: N-acetyl-D-talosamine is likely first phosphorylated to N-acetyl-D-talosamine-6-phosphate by a kinase, possibly N-acetyl-D-glucosamine kinase which is known to have activity on other N-acetylated hexosamines.[2][5]

  • Epimerization: The phosphorylated intermediate may then be epimerized to N-acetyl-D-glucosamine-6-phosphate or N-acetyl-D-mannosamine-6-phosphate. The enzyme N-acylglucosamine 2-epimerase is known to interconvert N-acyl-D-glucosamine and N-acyl-D-mannosamine.[1]

  • Entry into Central Metabolism: N-acetyl-D-glucosamine-6-phosphate can then enter the hexosamine biosynthesis pathway or be converted to fructose-6-phosphate (B1210287) to enter glycolysis and the pentose phosphate pathway.

Q2: How do I choose the appropriate 13C labeling strategy for N-acetyl-D-talosamine?

A2: The choice of labeling will depend on the pathways you want to investigate.

  • Uniformly labeled ([U-13C]) N-acetyl-D-talosamine: This is a good starting point as it will introduce 13C throughout the molecule, allowing you to trace the carbon backbone into various downstream pathways.

  • Positionally labeled N-acetyl-D-talosamine (e.g., [1,2-13C]): This can provide more specific information to resolve fluxes around particular nodes, such as the split between glycolysis and the pentose phosphate pathway.

It is highly recommended to perform parallel labeling experiments with other tracers like 13C-glucose to obtain more robust flux estimates.[4]

Q3: What are the key parameters to measure for the mass spectrometry analysis of this compound labeled metabolites?

A3: For accurate flux analysis, you need to measure the mass isotopomer distributions (MIDs) of key intracellular metabolites. For amino sugar metabolism, this would include:

  • Sugar phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate, sedoheptulose-7-phosphate)

  • Glycolytic intermediates (e.g., pyruvate, lactate)

  • TCA cycle intermediates (e.g., citrate, malate, fumarate)

  • Amino acids (as they are derived from central metabolic intermediates)

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended to resolve the different isotopologues.[6]

Q4: What software can I use for this compound flux analysis?

A4: Standard 13C-MFA software packages can be used. You will need to define a custom metabolic model that includes the hypothetical pathway for N-acetyl-D-talosamine metabolism. Some commonly used software includes:

  • INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based toolbox for isotopomer-based metabolic flux analysis.

  • Metran: A software for 13C-metabolic flux analysis that is part of the 13CFLUX2 suite.[7]

  • OpenMebius: An open-source software for metabolic flux analysis.

Experimental Protocols

Key Experiment: 13C Labeling with this compound

This protocol provides a general framework. Specific details such as cell density and labeling time should be optimized for your experimental system.

Materials:

  • Cell culture medium deficient in the standard carbon source (e.g., glucose-free DMEM)

  • This compound (isotopic purity >99%)

  • Dialyzed fetal bovine serum (if required for cell culture)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol (B129727) in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency in standard growth medium.

  • Medium Exchange: Aspirate the standard medium, wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing this compound at the desired concentration.

  • Incubation: Incubate the cells for a predetermined duration to allow for label incorporation. This should be optimized to reach isotopic steady-state.

  • Metabolite Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Centrifuge at a low speed to pellet the cell debris. The supernatant contains the intracellular metabolites.

  • Sample Preparation for MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Fluxomics

start Start: Unexpected Results in this compound MFA low_labeling Issue: Low or No 13C Incorporation start->low_labeling poor_fit Issue: Poor Model Fit / Wide Confidence Intervals start->poor_fit verify_uptake Verify Tracer Uptake low_labeling->verify_uptake Check first refine_model Refine Metabolic Network Model poor_fit->refine_model Check first extend_time Extend Labeling Time verify_uptake->extend_time If uptake is confirmed increase_conc Increase Tracer Concentration verify_uptake->increase_conc If uptake is low end End: Improved Flux Estimates extend_time->end increase_conc->end parallel_labeling Perform Parallel Labeling Experiments refine_model->parallel_labeling verify_measurements Verify Experimental Measurements parallel_labeling->verify_measurements verify_measurements->end

Troubleshooting workflow for this compound MFA.
Hypothetical Metabolic Pathway for N-acetyl-D-talosamine Catabolism

TalNAc This compound TalNAc_6P N-acetyl-D-talosamine-6-P-13C TalNAc->TalNAc_6P Kinase GlcNAc_6P N-acetyl-D-glucosamine-6-P-13C TalNAc_6P->GlcNAc_6P Epimerase ManNAc_6P N-acetyl-D-mannosamine-6-P-13C TalNAc_6P->ManNAc_6P Epimerase (putative) Fru_6P Fructose-6-P-13C GlcNAc_6P->Fru_6P HBP Hexosamine Biosynthesis Pathway GlcNAc_6P->HBP ManNAc_6P->Fru_6P via GlcNAc-6-P Glycolysis Glycolysis Fru_6P->Glycolysis PPP Pentose Phosphate Pathway Fru_6P->PPP

References

Technical Support Center: N-acetyl-D-talosamine-13C Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-D-talosamine-13C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete and efficient metabolic labeling for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled monosaccharide. Its primary use is as a metabolic precursor for the biosynthesis of 13C-labeled sialic acids.[1] When introduced to cells, it is taken up and processed through the sialic acid biosynthetic pathway, leading to the incorporation of the 13C label into sialoglycans, which are carbohydrate chains attached to proteins and lipids. This enables researchers to trace and quantify the synthesis and turnover of these important glycoconjugates using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q2: How is this compound metabolized by cells?

This compound serves as a substrate for the enzymes involved in sialic acid biosynthesis.[2] The pathway begins with the conversion of the sugar into its corresponding N-acetylneuraminic acid (Neu5Ac) analog. This labeled sialic acid is then activated to a CMP-sialic acid derivative in the nucleus.[3] Finally, sialyltransferases in the Golgi apparatus transfer the 13C-labeled sialic acid to the termini of glycan chains on newly synthesized glycoproteins and glycolipids.

Q3: What are the key parameters to optimize for successful labeling?

Achieving optimal labeling with this compound requires careful consideration of several experimental parameters. The two most critical factors are the concentration of the labeled sugar and the incubation time.[4][5] These parameters are cell-type dependent and should be empirically determined for each new experimental system. Other important factors include cell density and the specific downstream analytical method being used.

Troubleshooting Guide

This guide addresses common issues encountered during metabolic labeling experiments with this compound.

Problem 1: Low or Incomplete Labeling Efficiency

Possible Causes:

  • Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.

  • Insufficient Incubation Time: The labeling duration may not be long enough for the 13C label to be fully integrated into the sialic acid pathway and incorporated into glycans.

  • Cellular Health: Poor cell viability or slow metabolic activity can reduce the uptake and processing of the labeled sugar.

  • Competition with Unlabeled Precursors: High concentrations of unlabeled sugars in the culture medium can compete with this compound for enzymatic processing.

Solutions:

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A typical starting point is to test concentrations ranging from 10 µM to 100 µM for 24 to 72 hours.

  • Monitor Cell Viability: Ensure that the chosen concentration of this compound is not cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment.

  • Use Low-Glucose Medium: If possible, culture cells in a medium with reduced glucose levels during the labeling period to minimize competition.

Problem 2: High Background Signal or Non-Specific Labeling

Possible Causes:

  • Contamination: The this compound stock solution or cell culture medium may be contaminated.

  • Metabolic Scrambling: In some cases, the carbon backbone of the sugar may be metabolized and the 13C label incorporated into other biomolecules.

Solutions:

  • Ensure Purity of Reagents: Use high-purity, sterile-filtered this compound and cell culture reagents.

  • Include Proper Controls: Always include an unlabeled control (cells treated with vehicle) and a no-cell control (medium with labeled sugar but no cells) to assess background levels.

  • Analyze Multiple Metabolites: In downstream mass spectrometry analysis, monitor other classes of biomolecules to check for widespread, non-specific 13C incorporation.

Problem 3: Difficulty in Detecting the 13C Label in Downstream Analysis

Possible Causes:

  • Low Abundance of Sialoglycans: The cell type or protein of interest may have a low abundance of sialylated glycans.

  • Insufficient Sensitivity of Analytical Method: The mass spectrometer or NMR instrument may not be sensitive enough to detect the incorporated 13C label, especially at low labeling efficiencies.

  • Sample Preparation Issues: Loss of labeled glycans during sample preparation and purification steps.

Solutions:

  • Enrich for Glycoproteins/Glycolipids: Use enrichment techniques such as lectin affinity chromatography to isolate sialoglycans before analysis.

  • Optimize Mass Spectrometry Parameters: Adjust instrument settings for optimal detection of 13C-labeled peptides or glycans. This may include using specific fragmentation techniques to generate reporter ions containing the 13C label.

  • Validate Sample Preparation Protocol: Ensure that your sample preparation workflow is validated for the recovery of glycans and glycoproteins.

Quantitative Data Summary

The following tables provide representative data from optimization experiments. Note that these are example values and optimal conditions will vary between cell types and experimental setups.

Table 1: Effect of this compound Concentration on Labeling Efficiency

Concentration (µM)Incubation Time (hours)Cell Viability (%)Labeling Efficiency (%)*
0 (Control)481000
104898 ± 215 ± 3
254897 ± 335 ± 5
504895 ± 462 ± 6
1004885 ± 578 ± 7

*Labeling efficiency was determined by mass spectrometry as the percentage of sialic acid-containing glycans that incorporated the 13C label.

Table 2: Effect of Incubation Time on Labeling Efficiency

Concentration (µM)Incubation Time (hours)Cell Viability (%)Labeling Efficiency (%)*
5001000
501298 ± 225 ± 4
502496 ± 348 ± 5
504895 ± 462 ± 6
507292 ± 565 ± 7

*Labeling efficiency was determined by mass spectrometry as the percentage of sialic acid-containing glycans that incorporated the 13C label.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the complete cell culture medium and supplement it with the desired concentration of this compound from a sterile stock solution.

  • Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled sugar.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer compatible with your downstream analysis (e.g., RIPA buffer for protein analysis).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Storage: Store the cell lysates at -80°C until further analysis.

Protocol 2: Analysis of 13C Incorporation by Mass Spectrometry

  • Protein Digestion: Take a known amount of protein from the cell lysate and perform in-solution or in-gel digestion with a protease such as trypsin.

  • Glycopeptide Enrichment (Optional): If necessary, enrich for glycopeptides using a method like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).

  • LC-MS/MS Analysis: Analyze the digested peptides or enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides and glycopeptides. Look for the characteristic mass shift corresponding to the incorporation of the 13C label in sialic acid-containing glycans.

  • Quantification: Quantify the labeling efficiency by comparing the peak intensities of the labeled and unlabeled forms of each identified sialoglycopeptide.

Visualizations

sialic_acid_biosynthesis cluster_medium Extracellular Medium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus TalNAc_13C This compound TalNAc_13C_in This compound TalNAc_13C->TalNAc_13C_in Uptake ManNAc_13C N-acetyl-D-mannosamine-13C TalNAc_13C_in->ManNAc_13C Epimerization ManNAc_6P_13C ManNAc-6-P-13C ManNAc_13C->ManNAc_6P_13C Kinase Neu5Ac_9P_13C Neu5Ac-9-P-13C ManNAc_6P_13C->Neu5Ac_9P_13C Synthase Neu5Ac_13C Neu5Ac-13C Neu5Ac_9P_13C->Neu5Ac_13C Phosphatase CMP_Neu5Ac_13C CMP-Neu5Ac-13C Neu5Ac_13C->CMP_Neu5Ac_13C CMP-Sialic Acid Synthetase Glycoprotein_13C Sialylated Glycoprotein-13C CMP_Neu5Ac_13C->Glycoprotein_13C Sialyltransferase

Caption: Metabolic pathway of this compound incorporation.

troubleshooting_workflow Start Start Labeling Experiment CheckLabeling Assess Labeling Efficiency Start->CheckLabeling LowLabeling Low Labeling CheckLabeling->LowLabeling No GoodLabeling Sufficient Labeling CheckLabeling->GoodLabeling Yes OptimizeConc Increase Concentration LowLabeling->OptimizeConc OptimizeTime Increase Incubation Time LowLabeling->OptimizeTime CheckViability Check Cell Viability OptimizeConc->CheckViability OptimizeTime->CheckViability Toxic Toxicity Observed CheckViability->Toxic No CheckViability->GoodLabeling Yes ReduceConc Reduce Concentration Toxic->ReduceConc ReduceConc->CheckViability Proceed Proceed to Downstream Analysis GoodLabeling->Proceed

Caption: Troubleshooting workflow for low labeling efficiency.

References

Validation & Comparative

Validating N-acetyl-D-talosamine-13C Enrichment in Glycans by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, metabolic labeling of glycans with stable isotopes offers a powerful tool for tracking their biosynthesis, turnover, and function. N-acetyl-D-talosamine (TalNAc), an epimer of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc), presents a potential alternative for metabolic glycoengineering. This guide provides a comparative overview of validating the incorporation of ¹³C-labeled N-acetyl-D-talosamine (¹³C-TalNAc) into cellular glycans using tandem mass spectrometry (MS/MS), with a comparison to the more commonly used N-acetyl-D-mannosamine (ManNAc) analogs.

This guide will delve into the experimental protocols for validating ¹³C-TalNAc enrichment, present comparative data in a clear tabular format, and visualize the underlying workflows and metabolic pathways.

Comparative Analysis of Metabolic Glycan Labeling Strategies

Metabolic glycoengineering relies on the promiscuity of cellular enzymatic pathways to incorporate unnatural monosaccharide analogs into glycan structures.[1][2][3][4] While N-acetyl-D-mannosamine (ManNAc) and its derivatives are widely used as precursors for sialic acid biosynthesis, other amino sugars like TalNAc offer potential for exploring different glycosylation pathways. The choice of metabolic label can influence the efficiency of incorporation and the types of glycans that are modified.

Below is a comparison of key performance indicators for metabolic labeling with ¹³C-TalNAc versus a generic ¹³C-labeled ManNAc analog.

Feature¹³C N-acetyl-D-talosamine (¹³C-TalNAc)¹³C N-acetyl-D-mannosamine (¹³C-ManNAc) Analog
Primary Incorporation Pathway Potentially into N- and O-linked glycans as an epimer of GlcNAc/GalNAcPrimarily into the sialic acid biosynthesis pathway
Reported Incorporation Efficiency Lower, as it is a non-native epimer and may require higher concentrations for efficient incorporation.Generally high for sialic acid incorporation, with established protocols.
Potential for Pathway Perturbation May compete with GlcNAc/GalNAc dependent pathways, offering insights into hexosamine flux.Primarily affects sialylation, with well-documented effects on cell adhesion and signaling.
MS/MS Validation Complexity Requires careful fragmentation analysis to confirm incorporation and distinguish from native hexosamines.Validated by observing mass shifts in sialic acid-containing glycan fragments.

Experimental Validation Workflow

The validation of ¹³C-TalNAc incorporation into the cellular glycome follows a multi-step process, from metabolic labeling to mass spectrometric analysis. The overall workflow is depicted below.

Figure 1: Experimental Workflow for Validating ¹³C-TalNAc Enrichment cluster_0 Cell Culture & Labeling cluster_1 Glycan Release & Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Cell Seeding B Incubation with ¹³C-TalNAc A->B C Protein Extraction & Denaturation B->C D Enzymatic Release of N-Glycans (PNGase F) C->D E Fluorescent Labeling (e.g., 2-AB) D->E F HILIC-UPLC Separation E->F G Full MS Scan (Precursor Ion Detection) F->G H Tandem MS (MS/MS) (Fragmentation) G->H I Identify Mass Shift in Glycan Precursors H->I J Analyze Fragment Ions for ¹³C Incorporation I->J K Quantify Enrichment J->K Figure 2: Metabolic Incorporation of ¹³C-TalNAc cluster_0 Cellular Uptake cluster_1 Hexosamine Biosynthetic Pathway cluster_2 Glycosylation in ER/Golgi TalNAc ¹³C-TalNAc (extracellular) TalNAc_in ¹³C-TalNAc (intracellular) TalNAc->TalNAc_in Transport UDP_TalNAc UDP-¹³C-TalNAc TalNAc_in->UDP_TalNAc Activation GlcNAc GlcNAc UDP_GlcNAc UDP-GlcNAc GlcNAc->UDP_GlcNAc Activation Glycosyltransferases Glycosyltransferases UDP_GlcNAc->Glycosyltransferases UDP_TalNAc->Glycosyltransferases Labeled_Glycoprotein ¹³C-Labeled Glycoprotein Glycosyltransferases->Labeled_Glycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->Glycosyltransferases

References

A Comparative Analysis of N-acetyl-D-talosamine-¹³C and Other Isotopic Sugars for Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracing of metabolic pathways is paramount for unraveling complex biological processes and advancing therapeutic interventions. Isotopic labeling with stable isotopes, such as ¹³C, offers a powerful tool for these investigations. This guide provides a comparative analysis of N-acetyl-D-talosamine-¹³C against other commonly used isotopic sugars, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Isotopic Sugar Tracers

Stable isotope-labeled sugars are invaluable tools in metabolic research, enabling the tracking and quantification of fluxes through various biochemical pathways. By introducing sugars enriched with ¹³C, researchers can follow the fate of these molecules as they are metabolized and incorporated into downstream biomolecules such as glycoproteins and glycolipids. The choice of the isotopic tracer is critical and depends on the specific metabolic pathway of interest. While ¹³C-glucose is a workhorse for studying central carbon metabolism, other specialized sugars like N-acetyl-D-talosamine-¹³C, N-acetyl-D-mannosamine-¹³C (ManNAc-¹³C), and N-acetyl-D-glucosamine-¹³C (GlcNAc-¹³C) provide more targeted insights into specific glycosylation pathways.

Comparative Analysis of Isotopic Sugars

This section provides a comparative overview of N-acetyl-D-talosamine-¹³C and other key isotopic sugars used in metabolic labeling studies. The comparison focuses on their primary metabolic pathways, typical applications, and key performance characteristics.

N-acetyl-D-talosamine-¹³C: A Probe for Sialic Acid Biosynthesis

N-acetyl-D-talosamine is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on many cell surface and secreted glycoproteins, playing crucial roles in cell-cell recognition, signaling, and immune responses. It is hypothesized that N-acetyl-D-talosamine-¹³C can be taken up by cells and metabolized through the sialic acid biosynthesis pathway, leading to the incorporation of the ¹³C label into sialic acid residues of glycoconjugates.

Primary Application: Tracing the flux through the sialic acid biosynthesis pathway and labeling of sialoglycoproteins.

Alternative Isotopic Sugars
Isotopic SugarPrimary Metabolic PathwayTypical Applications
¹³C-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) CycleGlobal metabolic flux analysis, central carbon metabolism studies.
N-acetyl-D-mannosamine-¹³C (ManNAc-¹³C) Sialic Acid BiosynthesisDirect and efficient labeling of sialic acids for studying sialoglycoprotein dynamics.
N-acetyl-D-glucosamine-¹³C (GlcNAc-¹³C) Hexosamine Biosynthesis Pathway (HBP)Probing O-GlcNAcylation, a dynamic post-translational modification of intracellular proteins, and as a building block for complex N-glycans.

Quantitative Performance Data

While direct comparative quantitative data for N-acetyl-D-talosamine-¹³C is limited in publicly available literature, we can infer its potential performance based on studies of similar ManNAc analogs. The efficiency of uptake and incorporation into sialic acid is a critical parameter for any precursor analog.

Isotopic SugarCellular Uptake EfficiencyIncorporation Rate into Target GlycansPotential for Off-Target Labeling
N-acetyl-D-talosamine-¹³C Data not availableData not availableData not available
N-acetyl-D-mannosamine-¹³C ModerateHigh (direct precursor)Low
N-acetyl-D-glucosamine-¹³C HighHigh (for O-GlcNAcylation and N-glycans)Can be converted to other sugars, leading to broader labeling.
¹³C-Glucose HighBroad (labels numerous metabolic pools)High (by design)

Further experimental validation is required to definitively determine the performance metrics for N-acetyl-D-talosamine-¹³C.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic labeling experiments. Below are representative protocols for cell culture-based experiments using isotopic sugar tracers.

Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C-Labeled Amino Sugars

This protocol is designed for labeling glycoproteins with N-acetyl-D-talosamine-¹³C, N-acetyl-D-mannosamine-¹³C, or N-acetyl-D-glucosamine-¹³C.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • Isotopic sugar (N-acetyl-D-talosamine-¹³C, ManNAc-¹³C, or GlcNAc-¹³C)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and pyruvate-free base medium with dialyzed FBS, glutamine, and the desired concentration of the ¹³C-labeled sugar (typically 50-200 µM). An unlabeled control medium should also be prepared.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for 24-72 hours to allow for uptake and incorporation of the isotopic label. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. The lysate is now ready for downstream analysis such as mass spectrometry or NMR.

Protocol 2: Analysis of ¹³C Incorporation by Mass Spectrometry

This protocol outlines the general steps for analyzing the incorporation of ¹³C-labeled sugars into glycoproteins using mass spectrometry.

Materials:

  • Protein lysate from labeled cells (from Protocol 1)

  • Trypsin

  • PNGase F (for N-glycan analysis)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Take a known amount of protein lysate (e.g., 100 µg).

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Glycopeptide Enrichment (Optional): Enrich for glycopeptides using appropriate methods such as hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography.

  • N-glycan Release (Optional): For analysis of N-glycans, treat the protein digest with PNGase F to release the N-glycans.

  • Sample Cleanup: Desalt the peptide or released glycan samples using C18 SPE cartridges.

  • LC-MS/MS Analysis:

    • Analyze the samples on a high-resolution LC-MS/MS system.

    • For glycopeptide analysis, use a method that allows for the fragmentation of both the peptide backbone and the glycan structure.

    • For released glycan analysis, use a method optimized for glycan separation and fragmentation.

  • Data Analysis:

    • Identify peptides and glycopeptides using appropriate database search software (e.g., MaxQuant, Byonic).

    • Quantify the incorporation of the ¹³C label by analyzing the mass shift in the isotopic clusters of the identified glycopeptides or glycans.

Visualizing Metabolic Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the complex processes involved in metabolic labeling studies.

Sialic_Acid_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi UDP-GlcNAc UDP-GlcNAc ManNAc ManNAc UDP-GlcNAc->ManNAc GNE ManNAc-6P ManNAc-6P ManNAc->ManNAc-6P ManNAc Kinase Neu5Ac-9P Neu5Ac-9P ManNAc-6P->Neu5Ac-9P NANS Neu5Ac Neu5Ac Neu5Ac-9P->Neu5Ac NANP CMP-Neu5Ac CMP-Neu5Ac Neu5Ac->CMP-Neu5Ac CMAS Talosamine-13C N-acetyl-D- talosamine-13C Talosamine-13C->ManNAc ? Sialoglycoprotein Sialoglycoprotein CMP-Neu5Ac->Sialoglycoprotein Sialyltransferases Glycoprotein Glycoprotein Glycoprotein->Sialoglycoprotein

Caption: Sialic Acid Biosynthesis Pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with N-acetyl-D-talosamine-13C Cell_Culture->Labeling Harvest 3. Cell Harvest & Lysis Labeling->Harvest Quantification 4. Protein Quantification Harvest->Quantification Digestion 5. Protein Digestion (Trypsin) Quantification->Digestion Analysis 6. LC-MS/MS Analysis Digestion->Analysis Data_Analysis 7. Data Analysis (Isotope Incorporation) Analysis->Data_Analysis

Caption: Experimental Workflow for Metabolic Labeling.

Conclusion

The selection of an appropriate isotopic tracer is a critical decision in the design of metabolic labeling experiments. While ¹³C-glucose provides a broad overview of central carbon metabolism, specialized sugars such as N-acetyl-D-talosamine-¹³C offer the potential for more targeted investigations of specific glycosylation pathways. N-acetyl-D-talosamine-¹³C holds promise as a tool to probe the sialic acid biosynthesis pathway. However, further research is needed to fully characterize its metabolic fate, including its efficiency of uptake and incorporation into sialoglycans, and to assess any potential off-target effects. The experimental protocols and analytical workflows provided in this guide offer a starting point for researchers interested in utilizing N-acetyl-D-talosamine-¹³C and other isotopic sugars to advance their understanding of cellular metabolism and glycosylation.

Cross-Validation of N-acetyl-D-talosamine-13C Data with Radioactive Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and a deeper understanding of biological processes, the accurate tracing of metabolic pathways is paramount. N-acetyl-D-talosamine, an important amino sugar implicated in various biological functions, is a key molecule of interest in drug development and biochemical research.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques used to study its metabolism: stable isotope labeling with N-acetyl-D-talosamine-13C and traditional radioactive tracing.

This document offers an objective comparison of these methodologies, supported by established experimental principles. It details protocols for key experiments and presents a framework for the cross-validation of data obtained from both techniques, ensuring the reliability and accuracy of research findings.

Performance Comparison: ¹³C-Labeled vs. Radioactive Tracers

The choice between a stable isotope like ¹³C and a radioactive isotope such as ¹⁴C for tracing studies depends on the specific research question, available instrumentation, and safety considerations. While both methods can provide valuable insights into the metabolic fate of N-acetyl-D-talosamine, they operate on different principles and offer distinct advantages and disadvantages.

A key aspect of ensuring data integrity is the cross-validation of analytical methods.[3] By employing two distinct techniques to measure the same metabolic process, researchers can significantly increase confidence in their results. For instance, a study comparing the oxidation of [U-¹³C]glucose and [U-¹⁴C]glucose found a consistent relationship between the two tracers, although absolute quantification showed some discrepancies, highlighting the importance of understanding the nuances of each method.[4]

Table 1: Comparison of ¹³C-Labeled and Radioactive Tracers for N-acetyl-D-talosamine Studies

FeatureN-acetyl-D-talosamine-¹³CRadioactive N-acetyl-D-talosamine (e.g., ¹⁴C)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Autoradiography
Safety Non-radioactive, no specialized handling for radioactivity required.Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, capable of detecting very low concentrations.
Structural Information MS provides mass isotopomer distributions, offering insights into metabolic pathways. NMR can determine the exact position of the ¹³C label.Provides a quantitative measure of the tracer's presence but offers no structural information about the metabolites.
Cost The initial cost of labeled compounds can be high. Mass spectrometry instrumentation is a significant investment.The cost of radioactive compounds and disposal can be substantial. Scintillation counters are generally less expensive than mass spectrometers.
In Vivo Studies Suitable for human studies due to its non-radioactive nature.Use in humans is highly restricted due to radiation exposure.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality, reproducible data. Below are representative protocols for conducting metabolic studies using N-acetyl-D-talosamine-¹³C and a radioactive tracer.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) of N-acetyl-D-talosamine

This protocol outlines the key steps for tracing the metabolism of N-acetyl-D-talosamine-¹³C in a cell culture model.[5][6][7][8]

1. Cell Culture and Labeling:

  • Culture cells in a defined medium where unlabeled N-acetyl-D-talosamine is replaced with N-acetyl-D-talosamine-¹³C.
  • The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolic pathway of interest. This is typically determined empirically and can range from hours to days.

2. Metabolite Extraction:

  • Quench metabolism rapidly by, for example, immersing the culture plates in liquid nitrogen.
  • Extract metabolites using a cold solvent mixture, such as 80% methanol.
  • Centrifuge the extract to remove cell debris and collect the supernatant.

3. Analytical Measurement (LC-MS/MS):

  • Analyze the metabolite extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
  • Develop a robust chromatographic method to separate N-acetyl-D-talosamine and its potential metabolites.
  • Optimize the mass spectrometer settings to detect and quantify the different mass isotopomers of the target analytes.

4. Data Analysis:

  • Determine the Mass Isotopomer Distribution (MID) for N-acetyl-D-talosamine and its downstream metabolites.
  • Use specialized software to calculate metabolic fluxes by fitting the experimental MID data to a metabolic model.
  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Protocol 2: Radioactive Tracer Study of N-acetyl-D-talosamine

This protocol describes a typical experiment to trace a radioactively labeled version of N-acetyl-D-talosamine (e.g., with ¹⁴C) in cell culture.[9][10]

1. Cell Culture and Labeling:

  • Culture cells in a standard medium.
  • Introduce a known amount of radioactively labeled N-acetyl-D-talosamine to the culture medium.
  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.

2. Sample Preparation:

  • Harvest the cells and separate the intracellular components (e.g., cytosol, organelles) and the extracellular medium.
  • Lyse the cells to release intracellular metabolites.
  • Consider fractionation of cellular components (e.g., proteins, lipids, nucleic acids) to determine the incorporation of the radiolabel into different macromolecules.

3. Radioactivity Measurement:

  • Use a liquid scintillation counter to measure the radioactivity in the different cellular fractions and the culture medium.
  • Prepare samples by mixing them with a scintillation cocktail in appropriate vials.

4. Data Analysis:

  • Quantify the amount of radioactivity in each sample, which is proportional to the concentration of the radiolabeled tracer and its metabolites.
  • Express the results as disintegrations per minute (DPM) or convert to molar amounts based on the specific activity of the tracer.
  • Analyze the distribution of the radiolabel among the different cellular compartments and macromolecules to infer metabolic pathways.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of molecules through metabolic pathways is crucial for interpreting tracer data. The following diagrams, generated using the DOT language, illustrate a hypothetical metabolic pathway for N-acetyl-D-talosamine and the general workflows for the described experimental protocols.

cluster_uptake Cellular Uptake cluster_metabolism Metabolism NAT_ext Extracellular N-acetyl-D-talosamine NAT_int Intracellular N-acetyl-D-talosamine NAT_ext->NAT_int Transporter NAT_P N-acetyl-D-talosamine -6-phosphate NAT_int->NAT_P Kinase Intermediate Metabolic Intermediate NAT_P->Intermediate Biomolecule Incorporation into Glycoproteins/ Glycolipids Intermediate->Biomolecule

Hypothetical metabolic pathway of N-acetyl-D-talosamine.

cluster_13C 13C Metabolic Flux Analysis Workflow cluster_radio Radioactive Tracer Workflow A Cell Culture with This compound B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Processing (MID) C->D E Flux Calculation D->E F Cell Culture with Radio-labeled N-acetyl-D-talosamine G Sample Preparation (Fractionation) F->G H Liquid Scintillation Counting G->H I Data Analysis (Radioactivity Distribution) H->I

References

Confirming the Specificity of N-acetyl-D-talosamine-¹³C Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acetyl-D-talosamine-¹³C as a potential metabolic label for sialic acid biosynthesis, in contrast to the well-established precursor, N-acetyl-D-mannosamine (ManNAc). While N-acetyl-D-talosamine-¹³C is available as a stable isotope tracer, its metabolic fate and specificity for sialic acid incorporation in mammalian cells are not well-documented in publicly available research. This guide summarizes the known metabolic pathways, presents a comparative framework, and provides detailed experimental protocols to enable researchers to investigate the specificity of N-acetyl-D-talosamine-¹³C incorporation.

Introduction to Sialic Acid Biosynthesis and Metabolic Labeling

Sialic acids are a family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac primarily proceeds through the hexosamine biosynthetic pathway, with N-acetyl-D-mannosamine (ManNAc) being the key committed precursor.[1][2]

Metabolic glycoengineering is a powerful technique that utilizes synthetic, chemically modified monosaccharides to label and visualize glycans in living cells and organisms.[3][4] By introducing a stable isotope-labeled sugar analog, such as one containing ¹³C, researchers can trace its incorporation into specific glycan structures using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5]

N-acetyl-D-mannosamine (ManNAc) as the Gold Standard Precursor

N-acetyl-D-mannosamine is the direct biological precursor to N-acetylneuraminic acid.[1][2] Its entry into the sialic acid biosynthetic pathway is initiated by the enzyme N-acetylmannosamine kinase. The metabolic flux and incorporation of ManNAc and its analogs into sialic acids have been extensively studied and are a cornerstone of metabolic glycoengineering.[3][4][6]

N-acetyl-D-talosamine: A Potential but Unconfirmed Alternative

N-acetyl-D-talosamine is an epimer of N-acetyl-D-mannosamine. While it is structurally similar, its efficiency and specificity as a substrate for the enzymes in the sialic acid biosynthesis pathway are not established in the scientific literature. For N-acetyl-D-talosamine to be a specific metabolic label for sialic acids, it would need to be recognized and processed by the same enzymatic machinery as ManNAc. Specifically, it would need to be a substrate for N-acetylmannosamine kinase. To date, no direct experimental evidence from peer-reviewed studies is available to confirm this.

Comparative Analysis: N-acetyl-D-talosamine-¹³C vs. N-acetyl-D-mannosamine-¹³C

The following table summarizes a comparison based on the known properties of ManNAc and the hypothetical properties of N-acetyl-D-talosamine as a sialic acid precursor.

FeatureN-acetyl-D-mannosamine-¹³CN-acetyl-D-talosamine-¹³C
Role in Sialic Acid Biosynthesis Established direct precursor[1][2]Hypothetical precursor
Enzymatic Recognition Known substrate for N-acetylmannosamine kinase[7]Unknown, requires experimental validation
Incorporation Specificity Primarily incorporated into sialic acids[6]Unknown, potential for off-target metabolism
Supporting Experimental Data Extensive literature available[4][6]No direct experimental data found
Commercial Availability Readily availableAvailable as a stable isotope standard[5][8]

Experimental Protocols

To confirm the specificity of N-acetyl-D-talosamine-¹³C incorporation, a series of experiments are required. Below are detailed protocols for cell culture-based metabolic labeling and subsequent analysis by mass spectrometry.

Protocol 1: Metabolic Labeling of Cultured Cells

Objective: To label cellular glycoproteins with N-acetyl-D-talosamine-¹³C and N-acetyl-D-mannosamine-¹³C.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-acetyl-D-talosamine-¹³C (custom synthesis or commercial source)

  • N-acetyl-D-mannosamine-¹³C (commercial source)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Prepare labeling media by supplementing complete culture medium with either N-acetyl-D-talosamine-¹³C or N-acetyl-D-mannosamine-¹³C to a final concentration of 50 µM. Include a no-sugar control.

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add 10 mL of the respective labeling medium to each dish.

  • Incubate the cells for 48-72 hours.

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 500 µL of lysis buffer to each dish and scraping the cells.

  • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the lysates at -80°C until further analysis.

Protocol 2: Analysis of ¹³C-Sialic Acid Incorporation by Mass Spectrometry

Objective: To release N-glycans from labeled glycoproteins, isolate sialic acids, and analyze for ¹³C incorporation by LC-MS/MS.

Materials:

  • Protein lysates from Protocol 1

  • PNGase F

  • 2 M acetic acid

  • Dowex 50WX8 resin

  • DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling reagent

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • N-glycan Release:

    • To 100 µg of protein lysate, add PNGase F according to the manufacturer's protocol.

    • Incubate at 37°C for 16-18 hours.

  • Sialic Acid Release and Purification:

    • Add an equal volume of 2 M acetic acid to the deglycosylated protein mixture.

    • Incubate at 80°C for 2 hours to release sialic acids.

    • Centrifuge to pellet the precipitated protein.

    • Apply the supernatant to a column packed with Dowex 50WX8 resin (H+ form) to remove basic amino acids and other cations.

    • Elute the sialic acids with water and dry the eluate.

  • DMB Labeling:

    • Resuspend the dried sialic acids in the DMB labeling solution.

    • Incubate at 50°C for 2.5 hours in the dark.

  • LC-MS/MS Analysis:

    • Analyze the DMB-labeled sialic acids by LC-MS/MS.

    • Use a C18 column for separation with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Monitor for the parent ions of DMB-labeled Neu5Ac and its ¹³C-isotopologues.

    • Fragment the parent ions and monitor for characteristic daughter ions to confirm the identity of the sialic acids.

    • Quantify the relative abundance of the ¹³C-labeled sialic acids compared to the unlabeled species.

Visualizations

Sialic Acid Biosynthesis Pathway

Sialic_Acid_Biosynthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE (epimerase) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP Neu5Ac_nuc Neu5Ac Neu5Ac->Neu5Ac_nuc Transport CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac_golgi CMP-Neu5Ac CMP_Neu5Ac->CMP_Neu5Ac_golgi Transport Neu5Ac_nuc->CMP_Neu5Ac CMAS Glycoprotein Glycoprotein Sialylated_Glycoprotein Sialylated Glycoprotein Glycoprotein->Sialylated_Glycoprotein Sialyltransferases CMP_Neu5Ac_golgi->Sialylated_Glycoprotein TalNAc N-acetyl-D-talosamine (Hypothetical) TalNAc->ManNAc_6P GNE (kinase)?

Caption: The mammalian sialic acid biosynthesis pathway, highlighting the central role of N-acetyl-D-mannosamine (ManNAc) and the hypothetical entry point for N-acetyl-D-talosamine.

Experimental Workflow for Specificity Confirmation

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_analysis Analysis Cells Mammalian Cells Label_ManNAc Feed with ¹³C-ManNAc Cells->Label_ManNAc Label_TalNAc Feed with ¹³C-TalNAc Cells->Label_TalNAc Control No Sugar Control Cells->Control Lysis Cell Lysis Label_ManNAc->Lysis Label_TalNAc->Lysis Control->Lysis Glycan_Release N-Glycan Release (PNGase F) Lysis->Glycan_Release Sia_Release Sialic Acid Release (Acid Hydrolysis) Glycan_Release->Sia_Release Derivatization DMB Derivatization Sia_Release->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification of ¹³C-Neu5Ac LC_MS->Quantification

References

N-Acetyl-D-talosamine-13C as an Internal Standard: A Comparative Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results, particularly in sensitive analytical techniques like mass spectrometry. This guide provides a comprehensive comparison of N-acetyl-D-talosamine-13C as an internal standard, supported by experimental data from closely related compounds, to demonstrate the superior performance of stable isotope-labeled standards in bioanalysis.

Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative mass spectrometry. By incorporating heavy isotopes such as 13C, these standards are chemically identical to the analyte of interest but have a different mass, allowing for their distinction by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate and precise measurement. This compound is a 13C-labeled version of N-acetyl-D-talosamine, an amino sugar, making it an ideal internal standard for the quantification of related aminosugars and other analytes with similar chemical properties.[1]

Performance Comparison: The Advantage of 13C-Labeled Internal Standards

While specific performance data for this compound is not extensively published, the accuracy and precision of 13C-labeled internal standards have been well-documented for its isomers, such as N-acetyl-D-glucosamine. The data presented below from studies using 13C-labeled N-acetyl-D-glucosamine can be considered representative of the expected performance of this compound due to their structural similarity as epimers.

Quantitative Performance Data

The following table summarizes the validation parameters from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetylglucosamine in human plasma using 13C6-N-acetylglucosamine as the internal standard.

Validation ParameterPerformance MetricResult
Linearity Linear Range20 to 1280 ng/mL
Correlation Coefficient (r²)> 0.99
Precision Intra-day Precision (%RSD)4.2 - 8.5%
Inter-day Precision (%RSD)5.1 - 9.3%
Accuracy Intra-day Accuracy (%RE)-3.7 to 5.4%
Inter-day Accuracy (%RE)-2.9 to 6.8%
Recovery Extraction Recovery85.2 - 91.5%
Matrix Effect 92.3 - 98.7%

Data adapted from a study on the quantification of N-acetylglucosamine using its 13C-labeled internal standard.

In another study utilizing a gas chromatography-mass spectrometry (GC-MS) method for N-acetylglucosamine quantification with a biologically derived 13C-labeled internal standard, the following limits of detection were achieved.[2]

InstrumentationLimit of Detection (LOD)
GC-MS/MSlow femtomol range
GC-TOFMSlow femtomol range

Data from a comparative study on N-acetylglucosamine quantification.[2]

These results demonstrate the high sensitivity, precision, and accuracy that can be achieved with 13C-labeled internal standards for the analysis of N-acetylhexosamines.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of an N-acetylhexosamine like N-acetyl-D-talosamine in a biological matrix using a 13C-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: Hypersil Silica column (150mm x 2mm, 5µm)[1]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Electrospray ionization (ESI) in either positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-acetyl-D-talosamine) and the internal standard (this compound) would be determined and optimized.

Visualizing the Biochemical Context

Understanding the metabolic pathways of related compounds can provide context for the application of this compound. The following diagram illustrates the amino sugar and nucleotide sugar metabolism pathway, which includes N-acetyl-D-glucosamine, an isomer of N-acetyl-D-talosamine.

AminoSugarMetabolism Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P N-Acetyl-D-glucosamine-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P N-Acetyl-D-glucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetyl-D-glucosamine GlcNAc1P->UDPGlcNAc UAP1

Amino Sugar and Nucleotide Sugar Metabolism Pathway

References

Evaluating the Biological Equivalence of N-acetyl-D-talosamine-13C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of N-acetyl-D-talosamine-13C (TalNAc-13C) and its unlabeled counterpart, N-acetyl-D-talosamine (TalNAc). The central premise of using stable isotope-labeled compounds in metabolic research is their biological equivalence to the native compound. This guide outlines the theoretical basis for this equivalence, presents a framework for experimental validation, and details the metabolic context in which TalNAc is studied.

Principle of Biological Equivalence for 13C-Labeled Compounds

In the field of metabolic flux analysis and tracer studies, it is a foundational assumption that the substitution of Carbon-12 (¹²C) with Carbon-13 (¹³C) does not significantly alter the chemical properties and biological activity of a molecule.[1][2][3] The additional neutron in a ¹³C atom imparts a greater mass but does not change the electron shell structure, which governs chemical reactions.[1][3] While minor differences in reaction rates, known as kinetic isotope effects (KIEs), can occur, they are generally considered negligible for ¹³C at the level of overall metabolic pathways in complex biological systems.[4][5] Therefore, TalNAc-13C is expected to be taken up by cells, processed by enzymes, and integrated into metabolic pathways in a manner indistinguishable from unlabeled TalNAc.

Comparative Performance Data

Table 1: Cellular Uptake and Proliferation

ParameterN-acetyl-D-talosamine (Unlabeled)This compoundExpected Outcome
Cellular Uptake Rate (e.g., in CHO cells)BaselineEquivalent to unlabeledNo significant difference
Cytotoxicity (IC50)To be determinedExpected to be equivalentNo significant difference
Cell Proliferation Assay (e.g., MTT)BaselineEquivalent to unlabeledNo significant difference

Table 2: Metabolic Incorporation into Sialic Acid Pathway

ParameterN-acetyl-D-talosamine (Unlabeled)This compoundExpected Outcome
Conversion to N-acetyl-D-mannosamine (ManNAc)Baseline rateExpected to be equivalentNo significant difference
Incorporation into Sialic Acid (Neu5Ac)Baseline levelExpected to be equivalentNo significant difference
Enzyme Kinetics (e.g., for a putative epimerase)Km and Vmax to be determinedExpected to be equivalentNo significant difference

Putative Metabolic Pathway of N-acetyl-D-talosamine

N-acetyl-D-talosamine is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids.[6] It is hypothesized that exogenous TalNAc is transported into the cell and may be converted to ManNAc to enter the sialic acid biosynthesis pathway. This pathway is crucial for the formation of sialoglycans, which are involved in numerous cellular processes.

sialic_acid_pathway cluster_cell Cytoplasm cluster_golgi Golgi Apparatus TalNAc N-acetyl-D-talosamine (Exogenous) Cell_Membrane TalNAc->Cell_Membrane TalNAc_in TalNAc TalNAc_13C This compound (Tracer) TalNAc_13C->Cell_Membrane Cell_Membrane->TalNAc_in ManNAc ManNAc TalNAc_in->ManNAc Epimerization (Hypothesized) ManNAc_6P ManNAc-6-Phosphate ManNAc->ManNAc_6P GNE (Kinase domain) Neu5Ac_9P Neu5Ac-9-Phosphate ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac (Sialic Acid) Neu5Ac_9P->Neu5Ac NANP Sialoglycans Sialoglycans Neu5Ac->Sialoglycans Sialyltransferases cell_viability_workflow start Seed cells in 96-well plates treat Treat with TalNAc and TalNAc-13C start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Compare dose-response curves read->analyze metabolic_incorporation_workflow start Culture cells and treat with TalNAc or TalNAc-13C extract Extract intracellular metabolites start->extract hydrolyze Hydrolyze glycans to release sialic acids start->hydrolyze analyze LC-MS/MS analysis of metabolites and sialic acids extract->analyze hydrolyze->analyze quantify Quantify and compare incorporation rates analyze->quantify

References

Safety Operating Guide

Proper Disposal of N-acetyl-D-talosamine-13C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-acetyl-D-talosamine-13C. The following procedures are based on available safety data for the non-isotopically labeled compound and general best practices for laboratory chemical waste management. The Carbon-13 isotope is stable and non-radioactive, so no special precautions for radioactivity are necessary.

Core Safety and Handling Information

Key Chemical Properties (for non-labeled N-acetyl-D-talosamine):

PropertyValue
Appearance Off-white powder/solid[2][3]
Molecular Formula C₈H₁₅NO₆[4]
Molecular Weight 221.21 g/mol [4]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container. For long-term storage, keep refrigerated[1][2].

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of N-acetyl-D-talosamine is to use an approved waste disposal plant[1]. It is crucial to consult your institution's environmental health and safety (EHS) office and adhere to all local, regional, and national regulations regarding chemical waste disposal.

1. Solid Waste Disposal (Preferred Method for Powder):

  • Step 1: Container Preparation. Ensure the original container is empty of all practicable amounts of the powder.

  • Step 2: Collection. Carefully sweep up any remaining solid material, avoiding dust formation, and place it into a suitable, clearly labeled waste container for chemical solids[2].

  • Step 3: Container Decontamination. Triple-rinse the empty original container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as aqueous chemical waste.

  • Step 4: Label Defacement. Completely deface or remove the original label from the empty, rinsed container before disposing of it in regular trash or recycling, as per your institution's guidelines.

2. Aqueous Solution Disposal:

  • Step 1: Collection. Collect all aqueous solutions containing this compound in a designated and clearly labeled waste container for non-hazardous aqueous chemical waste.

  • Step 2: pH Neutralization. If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, unless your institution's EHS guidelines specify otherwise.

  • Step 3: Avoid Drain Disposal. Do not dispose of solutions containing this compound down the drain, as it should not be allowed to enter waterways or soil[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound A Identify Waste Form B Solid (Powder) A->B Solid C Aqueous Solution A->C Liquid D Collect in Labeled Solid Chemical Waste Container B->D E Collect in Labeled Aqueous Chemical Waste Container C->E F Arrange for Pickup by Institutional EHS D->F E->F G Consult Local Regulations and Institutional EHS Guidelines F->G

References

Personal protective equipment for handling N-acetyl-D-talosamine-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-acetyl-D-talosamine-13C. The following procedures are designed to ensure safe handling, storage, and disposal of this stable isotope-labeled compound.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is a stable isotope and not radioactive, the unlabeled form, N-acetyl-D-talosamine, is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

It is prudent to handle the 13C-labeled version with the same precautions.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Change frequently, especially after direct contact.
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87 standards. Goggles are required when there is a risk of splashing.[2]
Body Protection Laboratory CoatFull-length, worn closed with sleeves rolled down.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities or if dust cannot be controlled.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Safe Handling and Operational Plan

This compound is typically used as a tracer or an internal standard for quantitative analysis in research settings.[3][4]

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare a clean and designated workspace A->B C Retrieve this compound from storage B->C D Weigh the required amount in a fume hood or ventilated enclosure C->D E Dissolve in an appropriate solvent as per the experimental protocol D->E F Perform the experiment (e.g., cell culture, mass spectrometry) E->F G Decontaminate workspace and equipment F->G H Dispose of waste in designated containers G->H I Remove PPE and wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1. Prepare a clean and designated workspace, preferably within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound. To avoid creating dust, handle the material gently.

  • Dissolving: If your protocol requires a solution, add the appropriate solvent to the solid.

  • Experimental Use: As a tracer or internal standard, this compound is often used in techniques like NMR, GC-MS, or LC-MS.[3][4] Follow your specific experimental protocol.

  • Cleanup: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Storage and Disposal

Proper storage and disposal are crucial for maintaining laboratory safety and compliance.

Table 2: Storage and Disposal Plan

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong acids and bases.[5] For long-term storage, refrigeration is recommended.[5][6]
Spill Management In case of a spill, wear appropriate PPE, and prevent further leakage if safe to do so.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.
Waste Disposal Dispose of contents and containers in accordance with local, regional, and national regulations.[1] This should be done through an approved waste disposal plant.[1] Do not let the product enter drains, other waterways, or soil.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if skin irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.